Seglitide
Description
Structure
2D Structure
Properties
IUPAC Name |
(3S,6S,9S,12R,15S,18S)-9-(4-aminobutyl)-3-benzyl-15-[(4-hydroxyphenyl)methyl]-12-(1H-indol-3-ylmethyl)-1,18-dimethyl-6-propan-2-yl-1,4,7,10,13,16-hexazacyclooctadecane-2,5,8,11,14,17-hexone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C44H56N8O7/c1-26(2)38-43(58)50-37(23-28-12-6-5-7-13-28)44(59)52(4)27(3)39(54)48-35(22-29-17-19-31(53)20-18-29)41(56)49-36(24-30-25-46-33-15-9-8-14-32(30)33)42(57)47-34(40(55)51-38)16-10-11-21-45/h5-9,12-15,17-20,25-27,34-38,46,53H,10-11,16,21-24,45H2,1-4H3,(H,47,57)(H,48,54)(H,49,56)(H,50,58)(H,51,55)/t27-,34-,35-,36+,37-,38-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NPJIOCBFOAHEDO-AVWFULIKSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)N1C)CC2=CC=CC=C2)C(C)C)CCCCN)CC3=CNC4=CC=CC=C43)CC5=CC=C(C=C5)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H]1C(=O)N[C@H](C(=O)N[C@@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)N1C)CC2=CC=CC=C2)C(C)C)CCCCN)CC3=CNC4=CC=CC=C43)CC5=CC=C(C=C5)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C44H56N8O7 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
99248-33-6 (monoacetate) | |
| Record name | Seglitide [INN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0081377028 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Molecular Weight |
809.0 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
81377-02-8 | |
| Record name | Seglitide [INN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0081377028 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | SEGLITIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5P57R7IR6J | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
An In-Depth Technical Guide to the Downstream Signaling Pathways of Seglitide Activation
For Researchers, Scientists, and Drug Development Professionals
Introduction
Seglitide is a synthetic cyclic hexapeptide that acts as a selective agonist for the somatostatin receptor subtype 2 (SSTR2).[1] SSTR2 is a G protein-coupled receptor (GPCR) widely expressed in various tissues, including the pancreas, pituitary gland, and gastrointestinal tract, as well as in many neuroendocrine tumors.[2][3] Activation of SSTR2 by agonists like this compound triggers a cascade of intracellular signaling events that mediate its physiological effects, primarily the inhibition of hormone secretion and cell proliferation. This technical guide provides a comprehensive overview of the core downstream signaling pathways activated by this compound, presenting available quantitative data, detailed experimental methodologies, and visual representations of the signaling cascades.
Core Signaling Pathways of SSTR2 Activation
Activation of SSTR2 by this compound initiates a series of intracellular signaling events primarily mediated by its coupling to inhibitory G proteins (Gi/o). These events lead to the modulation of key second messengers and protein kinase cascades. The principal downstream signaling pathways are:
-
Inhibition of Adenylyl Cyclase and Reduction of cAMP: SSTR2 activation leads to the inhibition of adenylyl cyclase activity, resulting in decreased intracellular concentrations of cyclic adenosine monophosphate (cAMP).
-
Modulation of Mitogen-Activated Protein Kinase (MAPK) Pathways: SSTR2 signaling influences the activity of the MAPK family, including the Extracellular signal-Regulated Kinase (ERK1/2) and p38 MAPK pathways.
-
Activation of Phosphotyrosine Phosphatases (PTPs): SSTR2 can activate Src homology 2 domain-containing phosphatases, SHP-1 and SHP-2, which play a role in dephosphorylating key signaling proteins.
These pathways collectively contribute to the cellular responses induced by this compound.
Quantitative Analysis of this compound-Mediated Signaling
While specific quantitative data for this compound's functional activity on downstream signaling pathways is limited in publicly available literature, data for the endogenous ligand (somatostatin) and other SSTR2-selective agonists provide valuable insights into the expected potency and efficacy.
| Ligand/Agonist | Assay | Cell Line | Parameter | Value | Reference |
| This compound | Negative Inotropic Effect (Antagonist Activity) | Guinea-Pig Atria | pA2 | 6.50 ± 0.40 (vs SS14) | [1] |
| Somatostatin-14 | cAMP Inhibition | INS-1 cells | EC50 | 4.4 x 10⁻¹³ M | |
| SSTR2 selective agonist | cAMP Inhibition | INS-1 cells | EC50 | 4.1 x 10⁻¹³ M | |
| Somatostatin 28 | Receptor Internalization | U2OS-SSTR2 | EC50 | 9.65 x 10⁻⁸ M | [4] |
| Octreotide | cAMP Inhibition | BON-1 cells | EC50 | 60 nM | [5] |
| Octreotide (with 5-aza-dC) | cAMP Inhibition | BON-1 cells | EC50 | 18 nM | [5] |
| Octreotide (with 5-aza-dC + VPA) | cAMP Inhibition | BON-1 cells | EC50 | 1 nM | [5] |
Note: The pA2 value for this compound indicates its potency as a competitive antagonist in the specific context of guinea-pig atrial muscle contraction. Further studies are required to determine its EC50/IC50 values for agonistic activity on downstream signaling pathways in various cell types. The data for other SSTR2 agonists are provided for comparative purposes.
Detailed Signaling Pathways and Experimental Protocols
Inhibition of Adenylyl Cyclase / cAMP Pathway
Upon binding of this compound to SSTR2, the activated Gi alpha subunit inhibits adenylyl cyclase, leading to a decrease in the intracellular concentration of the second messenger cAMP. This reduction in cAMP levels subsequently decreases the activity of protein kinase A (PKA), which in turn affects the phosphorylation state and activity of numerous downstream targets, including transcription factors like CREB.
References
- 1. Antagonist effects of this compound (MK 678) at somatostatin receptors in guinea-pig isolated right atria - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. SSTR2 is the functionally dominant somatostatin receptor in human pancreatic β- and α-cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The Role of Receptor–Ligand Interaction in Somatostatin Signaling Pathways: Implications for Neuroendocrine Tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. innoprot.com [innoprot.com]
- 5. Epidrug-induced upregulation of functional somatostatin type 2 receptors in human pancreatic neuroendocrine tumor cells - PMC [pmc.ncbi.nlm.nih.gov]
Preclinical Assessment of GLP-1 Receptor Agonists in Infectious and Inflammatory Colitis: A Technical Overview
Disclaimer: As of the latest literature review, specific preclinical studies on the efficacy and mechanisms of Seglitide for infectious or inflammatory colitis have not been published. This technical guide, therefore, summarizes the available preclinical data for other Glucagon-Like Peptide-1 (GLP-1) receptor agonists (GLP-1 RAs) in relevant animal models of colitis. The findings presented here for compounds such as Liraglutide, Dulaglutide, and Semaglutide may provide insights into the potential therapeutic utility of this compound in this indication, given the shared mechanism of action through the GLP-1 receptor.
Executive Summary
Inflammatory Bowel Disease (IBD), encompassing ulcerative colitis and Crohn's disease, and infectious colitis are characterized by significant intestinal inflammation, leading to debilitating symptoms and potential long-term complications. Current therapeutic strategies often have limitations in terms of efficacy and side effects, highlighting the need for novel treatment modalities. GLP-1 receptor agonists, a class of drugs primarily used for the treatment of type 2 diabetes and obesity, have demonstrated potent anti-inflammatory effects in various preclinical models of intestinal inflammation.[1][2] This document provides a comprehensive overview of the preclinical evidence supporting the investigation of GLP-1 RAs in colitis, with a focus on experimental protocols, quantitative outcomes, and the underlying molecular mechanisms.
Preclinical Efficacy of GLP-1 Receptor Agonists in Colitis Models
Preclinical studies have consistently shown that GLP-1 RAs can ameliorate the severity of colitis in various animal models.[1][2] The most commonly utilized model is the dextran sulfate sodium (DSS)-induced colitis model, which mimics many of the clinical and histological features of human ulcerative colitis.
Quantitative Data from Preclinical Colitis Studies
The following tables summarize key quantitative findings from preclinical studies investigating the effects of different GLP-1 RAs in the DSS-induced colitis model.
Table 1: Effect of GLP-1 Receptor Agonists on Disease Activity Index (DAI) in DSS-Induced Colitis
| Compound | Animal Model | Dosage | Duration of Treatment | Change in DAI (vs. DSS Control) | Reference |
| Liraglutide | Mice | 0.4 mg/kg | 7 days | ↓ | [3] |
| Dulaglutide | Rats | 50, 100, 150 µg/kg | 7 days | ↓ | [1] |
| GLP-1 | Mice | 0.4 mg/kg | 7 days | ↓ | [3] |
DAI is a composite score based on weight loss, stool consistency, and rectal bleeding.
Table 2: Effect of GLP-1 Receptor Agonists on Macroscopic and Microscopic Colonic Damage in DSS-Induced Colitis
| Compound | Animal Model | Key Macroscopic Findings (vs. DSS Control) | Key Microscopic Findings (vs. DSS Control) | Reference |
| Liraglutide | Mice | ↑ Colon Length | ↓ Histological Score | [1] |
| Dulaglutide | Rats | ↓ Colon Weight, ↓ Colon Weight-to-Length Ratio | ↓ Microscopic Colonic Changes | [1] |
| GLP-1 | Mice | ↑ Colon Length | ↓ Histological Manifestations of Inflammation | [3] |
Table 3: Effect of GLP-1 Receptor Agonists on Inflammatory Markers in DSS-Induced Colitis
| Compound | Animal Model | Change in Myeloperoxidase (MPO) Activity (vs. DSS Control) | Change in Pro-inflammatory Cytokines (e.g., TNF-α, IL-6, IL-1β) (vs. DSS Control) | Reference |
| Liraglutide | Mice | Not Reported | ↓ TNF-α, IL-6, IL-1β | [1] |
| Dulaglutide | Rats | Not Reported | ↓ Serum CRP, ↓ Colonic NF-κB and IL-6 | [1] |
| GLP-1 | Mice | ↓ | ↓ IL-1β, IL-6, TNF-α | [3] |
| Semaglutide | Mice | Not Reported | ↓ TNF-α, IL-6, IL-1β (in a model of systemic inflammation) | [4][5] |
Experimental Protocols
Dextran Sulfate Sodium (DSS)-Induced Colitis Model
This is the most widely used model for inducing colitis that resembles ulcerative colitis in humans.
-
Animals: C57BL/6 mice or Sprague Dawley rats are commonly used.
-
Induction: Animals are administered DSS (typically 3-5% w/v) in their drinking water for a period of 5-7 days to induce acute colitis. Chronic colitis can be induced by administering multiple cycles of DSS.
-
Parameters Monitored:
-
Disease Activity Index (DAI): Calculated daily based on body weight loss, stool consistency (diarrhea), and the presence of blood in the stool (rectal bleeding).
-
Macroscopic Assessment: At the end of the study, the colon is excised, and its length and weight are measured. Shorter colon length is indicative of more severe inflammation.
-
Histological Analysis: Colon tissue samples are fixed, sectioned, and stained (e.g., with Hematoxylin and Eosin) to assess the degree of inflammation, ulceration, and tissue damage.
-
Biochemical Markers: Myeloperoxidase (MPO) activity, a marker of neutrophil infiltration, is measured in colon tissue homogenates. Levels of pro-inflammatory cytokines (e.g., TNF-α, IL-6, IL-1β) are quantified in colon tissue or serum using methods like ELISA or qPCR.
-
Acetic Acid-Induced Colitis Model
This model is used to induce acute colonic inflammation.
-
Animals: Typically rats.
-
Induction: A solution of acetic acid is administered intra-rectally to induce localized inflammation and ulceration of the colon.
-
Parameters Monitored: Similar to the DSS model, including macroscopic scoring of lesions, histological assessment of inflammation, and measurement of inflammatory markers.[1]
Mechanism of Action of GLP-1 Receptor Agonists in Colitis
The anti-inflammatory effects of GLP-1 RAs in the gut are believed to be mediated through multiple pathways.
Signaling Pathways
GLP-1 receptor activation has been shown to modulate key inflammatory signaling pathways. A primary mechanism involves the inhibition of the NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells) pathway.[1][3] NF-κB is a critical transcription factor that regulates the expression of numerous pro-inflammatory genes, including cytokines and chemokines. GLP-1 RAs have also been shown to influence the PI3K/Akt and MAPK signaling pathways, which are involved in cell survival and inflammatory responses.[3]
Modulation of Gut Microbiota
Recent studies suggest that GLP-1 RAs can influence the composition of the gut microbiota. In a DSS-induced colitis model, liraglutide was shown to modulate the gut microbiome, leading to an increase in beneficial bacteria such as Lactobacillus and a decrease in potentially pathogenic bacteria.[1] This modulation of the gut microbiota may contribute to the overall anti-inflammatory effects of GLP-1 RAs.
Experimental Workflow
The following diagram illustrates a typical experimental workflow for evaluating a GLP-1 receptor agonist like this compound in a preclinical model of colitis.
Conclusion and Future Directions
The available preclinical data for GLP-1 receptor agonists provide a strong rationale for investigating this compound as a potential therapeutic for infectious and inflammatory colitis. These compounds have demonstrated consistent anti-inflammatory effects, leading to improvements in clinical, macroscopic, and microscopic parameters of colitis in animal models. The underlying mechanisms appear to involve the modulation of key inflammatory signaling pathways and the gut microbiota.
Future preclinical studies on this compound should aim to:
-
Directly evaluate its efficacy in established models of acute and chronic colitis (e.g., DSS and TNBS models).
-
Determine the optimal dosing and treatment regimen for maximal therapeutic benefit.
-
Elucidate the specific molecular mechanisms of this compound in intestinal inflammation, including its effects on immune cell populations and gut barrier function.
-
Assess the impact of this compound on the gut microbiome in the context of colitis.
Such studies will be crucial in determining the translational potential of this compound for the treatment of IBD and other inflammatory conditions of the gastrointestinal tract.
References
- 1. GLP-1R Agonists and Their Therapeutic Potential in Inflammatory Bowel Disease and Other Immune-Mediated Inflammatory Diseases, a Systematic Review of the Literature - PMC [pmc.ncbi.nlm.nih.gov]
- 2. GLP-1 based therapies and disease course of inflammatory bowel disease - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The alleviating effect and mechanism of GLP-1 on ulcerative colitis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Effects of semaglutide on gut microbiota, cognitive function and inflammation in obese mice - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Anti-inflammatory benefits of semaglutide: State of the art - PMC [pmc.ncbi.nlm.nih.gov]
Molecular Interactions of Seglitide with Downstream Regulatory Elements: A Technical Guide
Audience: Researchers, scientists, and drug development professionals.
Core Content: This technical guide provides an in-depth exploration of the molecular pharmacology of Seglitide, a glucagon-like peptide-1 receptor (GLP-1R) agonist. While the clinical development of this compound was discontinued, its mechanism of action is representative of the GLP-1R agonist class, a cornerstone in the treatment of type 2 diabetes and obesity. This document details the downstream signaling cascades initiated by GLP-1R activation, their interaction with regulatory elements, and the experimental protocols used to elucidate these interactions.
Introduction to this compound and the GLP-1 Receptor
This compound is a synthetic peptide analog of the human incretin hormone glucagon-like peptide-1 (GLP-1). Like endogenous GLP-1, this compound exerts its effects by binding to and activating the GLP-1 receptor (GLP-1R), a member of the Class B G-protein coupled receptor (GPCR) family.[1][2] These receptors are expressed in various tissues, including pancreatic β-cells, neurons in the brain, and cells of the gastrointestinal tract, reflecting the pleiotropic effects of GLP-1R agonists.[3][4] The primary therapeutic actions of GLP-1R activation include glucose-dependent stimulation of insulin secretion, suppression of glucagon release, delayed gastric emptying, and promotion of satiety.[1][2][3]
Molecular Mechanism of Action and Signaling Pathways
The binding of this compound to the GLP-1R initiates a conformational change in the receptor, leading to the activation of intracellular signaling cascades. The canonical and most well-characterized pathway involves the coupling of the receptor to the stimulatory G-protein, Gαs.
The Gαs/cAMP/PKA Signaling Axis
Upon activation, the Gαs subunit dissociates and stimulates adenylyl cyclase (AC), an enzyme that catalyzes the conversion of ATP to cyclic adenosine monophosphate (cAMP).[3] The subsequent rise in intracellular cAMP levels leads to the activation of two primary downstream effectors: Protein Kinase A (PKA) and Exchange Protein Directly Activated by cAMP (EPAC).[3][5]
-
Protein Kinase A (PKA): Activated PKA phosphorylates a multitude of substrate proteins, including ion channels and transcription factors. In pancreatic β-cells, PKA-mediated phosphorylation leads to the closure of ATP-sensitive potassium (K-ATP) channels, causing membrane depolarization and subsequent influx of Ca2+, which is a critical trigger for insulin granule exocytosis.[3]
-
CREB Phosphorylation: A key nuclear target of PKA is the cAMP Response Element-Binding Protein (CREB). PKA translocates to the nucleus and phosphorylates CREB at the Serine-133 residue. This phosphorylation event is crucial for the recruitment of transcriptional co-activators, such as CREB-Binding Protein (CBP) and p300. The activated CREB-CBP/p300 complex then binds to specific DNA sequences known as cAMP Response Elements (CREs) in the promoter regions of target genes, thereby modulating their expression. This mechanism is fundamental to the long-term effects of GLP-1R agonists, including the promotion of β-cell proliferation and survival.
Alternative Signaling Pathways
While the cAMP/PKA pathway is predominant, GLP-1R activation can also engage other signaling pathways, including the Phosphoinositide 3-kinase (PI3K)/Akt and Mitogen-Activated Protein Kinase (MAPK/ERK) pathways. These pathways are also implicated in the control of cell survival, proliferation, and metabolism.
Signaling Pathway Diagram
Quantitative Molecular Interaction Data
Precise quantitative data on the binding affinity and potency of this compound are not extensively available in the public domain, likely due to the cessation of its development. However, data from other well-characterized GLP-1R agonists can provide a comparative context for the expected pharmacological profile.
| Parameter | Description | Semaglutide | Ecnoglutide | This compound |
| Binding Affinity (Kd) | Dissociation constant, indicating the concentration of ligand required to occupy 50% of the receptors at equilibrium. A lower value indicates higher affinity. | ~3.4 x 10⁻⁶ M (computationally derived)[6][7][8] | Not Reported | Data Not Available |
| cAMP Production (EC₅₀) | Half maximal effective concentration for the stimulation of cAMP production. A lower value indicates higher potency. | ~2.437 ng/mL (in RIN-m5F cells)[9] | 0.018 nM (in cells with human GLP-1R)[9] | Data Not Available |
Note: The presented values are for comparative purposes and were obtained from studies on Semaglutide and Ecnoglutide. Experimental conditions can significantly influence these values.
Downstream Regulatory Elements
The activation of the GLP-1R/cAMP/PKA/CREB pathway culminates in the modulation of gene expression. The phosphorylated CREB, in concert with its co-activators, binds to CREs in the promoter regions of various genes, acting as a molecular switch to control transcription.
Table of Potential Downstream Target Genes:
| Gene Category | Example Genes | Function |
| Insulin Homeostasis | INS (Insulin) | Promotes insulin gene transcription to replenish cellular stores. |
| Cell Cycle & Proliferation | CCND1 (Cyclin D1) | Drives cell cycle progression, contributing to β-cell proliferation. |
| Survival & Anti-Apoptosis | BCL2 | Involved in preventing programmed cell death. |
| Metabolism & Inflammation | Cyp1a1, Hsd11b1, Atp1a3 | Genes shown to be upregulated by semaglutide in adipose tissue, linked to improved metabolism and insulin sensitivity.[10][11][12] |
Studies with other GLP-1R agonists like liraglutide and semaglutide have shown that chronic receptor activation can lead to significant changes in the transcriptome of target cells, such as pancreatic β-cells and adipose tissue.[10][11][12][13] For instance, a transcriptomic analysis in the brown adipose tissue of mice treated with semaglutide revealed the differential expression of 467 genes, highlighting the broad impact of GLP-1R signaling on cellular function.[10][11][12]
Experimental Protocols
To investigate the molecular interactions of a GLP-1R agonist like this compound, a series of in vitro experiments are typically employed. Below are detailed, representative protocols for key assays.
Experimental Workflow Diagram
Protocol: Radioligand Binding Assay for GLP-1R
This protocol determines the binding affinity (Kd) of a test compound (e.g., this compound) by measuring its ability to compete with a radiolabeled ligand for binding to the GLP-1R.
-
Membrane Preparation:
-
Culture cells expressing human GLP-1R (e.g., HEK293-GLP1R) to near confluence.
-
Homogenize cells in ice-cold lysis buffer (e.g., 50mM Tris-HCl, 5 mM MgCl₂, protease inhibitors).
-
Centrifuge the homogenate at 20,000 x g for 10 minutes at 4°C to pellet cell membranes.
-
Wash the pellet by resuspending in fresh buffer and repeating the centrifugation.
-
Resuspend the final membrane pellet in a suitable assay buffer and determine the total protein concentration (e.g., using a BCA assay).[14]
-
-
Competition Binding Assay:
-
In a 96-well plate, add the following to each well in order: assay buffer, cell membrane preparation (e.g., 50-100 µg protein), a fixed concentration of a suitable radioligand (e.g., ¹²⁵I-GLP-1), and varying concentrations of the unlabeled test compound.
-
Incubate the plate for 60-90 minutes at room temperature with gentle agitation to reach equilibrium.[14]
-
Terminate the binding reaction by rapid vacuum filtration through a glass fiber filter (e.g., GF/C), which traps the membranes with bound radioligand.
-
Quickly wash the filters with ice-cold wash buffer to remove unbound radioligand.[14]
-
-
Data Analysis:
-
Measure the radioactivity retained on the filters using a scintillation counter.
-
Plot the percentage of specific binding against the log concentration of the test compound.
-
Calculate the IC₅₀ (the concentration of test compound that inhibits 50% of the specific binding of the radioligand).
-
Convert the IC₅₀ to a Ki (inhibition constant) using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Protocol: cAMP Production Assay
This assay measures the ability of a test compound to stimulate intracellular cAMP production, providing a functional measure of its potency (EC₅₀).
-
Cell Preparation:
-
Seed cells expressing GLP-1R into a 96-well plate and culture overnight.[9]
-
-
Compound Stimulation:
-
cAMP Measurement:
-
Lyse the cells according to the manufacturer's protocol of the chosen cAMP detection kit.
-
Measure cAMP levels using a competitive immunoassay format, such as Homogeneous Time-Resolved Fluorescence (HTRF) or a chemiluminescent assay (e.g., Promega's cAMP-Glo™).[16][17] In these assays, cellular cAMP competes with a labeled cAMP tracer for binding to a specific anti-cAMP antibody. The resulting signal is inversely proportional to the amount of cAMP produced by the cells.
-
-
Data Analysis:
-
Plot the signal (e.g., fluorescence ratio or luminescence) against the log concentration of the test compound.
-
Fit the data to a sigmoidal dose-response curve to determine the EC₅₀ value.
-
Protocol: Western Blot for CREB Phosphorylation
This protocol detects the phosphorylation of CREB at Serine-133, providing direct evidence of the activation of the downstream cAMP/PKA signaling pathway.
-
Sample Preparation:
-
Culture appropriate cells (e.g., pancreatic β-cell line) and starve them of serum for several hours to reduce basal signaling.
-
Treat cells with the test compound at various concentrations or for various time points.
-
Wash cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors to preserve protein phosphorylation.[18]
-
Clear the lysates by centrifugation and determine the protein concentration.
-
-
SDS-PAGE and Protein Transfer:
-
Denature an equal amount of protein from each sample (e.g., 20-30 µg) by boiling in Laemmli sample buffer.[18]
-
Separate the proteins by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Transfer the separated proteins from the gel to a nitrocellulose or PVDF membrane via electroblotting.[19]
-
-
Immunodetection:
-
Block the membrane with a protein-rich solution (e.g., 5% non-fat milk or BSA in TBST) to prevent non-specific antibody binding.[20]
-
Incubate the membrane with a primary antibody specific for phosphorylated CREB (p-CREB Ser133) overnight at 4°C.[19]
-
Wash the membrane thoroughly with TBST.
-
Incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody that recognizes the primary antibody for 1 hour at room temperature.[20]
-
Wash the membrane again to remove unbound secondary antibody.
-
-
Data Analysis:
-
Apply an enhanced chemiluminescence (ECL) substrate to the membrane and visualize the protein bands using a digital imager.
-
To ensure equal protein loading, the same membrane can be stripped and re-probed with an antibody against total CREB.
-
Quantify the band intensities using densitometry software and express the results as the ratio of p-CREB to total CREB.
-
Conclusion
This compound, as a GLP-1R agonist, operates through a well-defined molecular mechanism centered on the activation of the Gαs/cAMP/PKA signaling cascade. This pathway directly influences downstream regulatory elements, most notably the transcription factor CREB, to mediate changes in gene expression that underpin the therapeutic effects of this drug class on glucose homeostasis and cell survival. The experimental protocols detailed herein provide a robust framework for researchers and drug development professionals to investigate the molecular interactions of GLP-1R agonists and to characterize their downstream effects, facilitating the discovery and development of next-generation metabolic therapeutics.
References
- 1. accessdata.fda.gov [accessdata.fda.gov]
- 2. ClinicalTrials.gov [clinicaltrials.gov]
- 3. Molecular Pharmacology of Glucagon-Like Peptide 1-Based Therapies in the Management of Type Two Diabetes Mellitus and Obesity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Advances in GLP-1 receptor targeting radiolabeled agent development and prospective of theranostics - PMC [pmc.ncbi.nlm.nih.gov]
- 5. cdn.caymanchem.com [cdn.caymanchem.com]
- 6. Semaglutide Analogues Enhancing GLP-1R Activation: A Dynamic Structural & Electrostatic Perspective | bioRxiv [biorxiv.org]
- 7. researchgate.net [researchgate.net]
- 8. preprints.org [preprints.org]
- 9. Discovery of ecnoglutide – A novel, long-acting, cAMP-biased glucagon-like peptide-1 (GLP-1) analog - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Distinct effects of semaglutide and tirzepatide on metabolic and inflammatory gene expression in brown adipose tissue of mice fed a high-fat, high-fructose diet - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Distinct effects of semaglutide and tirzepatide on metabolic and inflammatory gene expression in brown adipose tissue of mice fed a high-fat, high-fructose diet - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. The effects of liraglutide on expressions of insulin secretion and beta cell survive associated GPCR genes in pancreatic beta cells - PMC [pmc.ncbi.nlm.nih.gov]
- 14. giffordbioscience.com [giffordbioscience.com]
- 15. Cyclic AMP triggers glucagon-like peptide-1 secretion from the GLUTag enteroendocrine cell line - PMC [pmc.ncbi.nlm.nih.gov]
- 16. mdpi.com [mdpi.com]
- 17. mdpi.com [mdpi.com]
- 18. bio-rad.com [bio-rad.com]
- 19. Western Blot Procedure | Cell Signaling Technology [cellsignal.com]
- 20. Western blot protocol | Abcam [abcam.com]
An In-depth Technical Guide on the Potential Impact of Seglitide on Colonic Barrier Structure and Function
Audience: Researchers, scientists, and drug development professionals.
Disclaimer: As of late 2025, specific research on the direct effects of seglitide on the colonic barrier is not available in the public domain. This guide, therefore, extrapolates potential impacts based on the mechanisms of action of analogous compounds, namely Glucagon-like peptide-1 (GLP-1) and Glucagon-like peptide-2 (GLP-2) receptor agonists. The experimental protocols, data, and signaling pathways described herein are based on established methodologies and findings for these related classes of compounds and should be considered illustrative for this compound.
Introduction to the Colonic Barrier
The intestinal barrier is a complex, semipermeable structure crucial for absorbing nutrients while restricting the passage of harmful substances from the gut lumen into the bloodstream.[1] This barrier is composed of several integrated components:
-
The Mucus Layer: This is the first line of defense, a gel-like layer overlying the intestinal epithelium. The colon uniquely has two mucus layers: a loose outer layer that houses commensal bacteria and a dense inner layer that is largely sterile.[1]
-
Intestinal Epithelial Cells (IECs): A single layer of specialized cells, including enterocytes, goblet cells, and enteroendocrine cells, that forms the physical barrier.[2]
-
Intercellular Junctions: These proteins connect adjacent epithelial cells. Tight junctions (TJs) are the most critical for regulating the paracellular pathway (the space between cells) and are composed of proteins like claudins and occludin.[3][4]
-
Lamina Propria: Located beneath the epithelium, this layer contains a host of immune cells (T cells, B cells, macrophages) that form the immunological barrier.[1]
A compromised colonic barrier is associated with various gastrointestinal and systemic diseases, making it a key therapeutic target.[3]
Potential Mechanisms of Action: Insights from GLP-1 and GLP-2 Receptor Agonists
Given that this compound's precise mechanism is not detailed in the provided context, we will explore the pathways of GLP-1 and GLP-2 receptor agonists, which are well-studied for their effects on the gastrointestinal system.
GLP-1 Receptor Agonist Pathway
GLP-1 receptor agonists (GLP-1 RAs) are known for their metabolic benefits, but they also exert anti-inflammatory effects that could indirectly support the colonic barrier.[5] GLP-1 is secreted by L-cells, which are found in highest density in the ileum and colon.[6]
The binding of a GLP-1 RA to its receptor (GLP-1R) on various cells, including immune cells, initiates a signaling cascade.[7] This typically involves the activation of adenylate cyclase, leading to an increase in intracellular cyclic AMP (cAMP).[6] Elevated cAMP activates Protein Kinase A (PKA), which can then modulate downstream targets to produce anti-inflammatory effects, such as suppressing pro-inflammatory cytokine production.[5] Emerging evidence suggests that GLP-1 RAs may improve intestinal epithelial integrity and reduce gut permeability.[8]
Figure 1: Hypothetical GLP-1 receptor signaling pathway.
GLP-2 Receptor Agonist Pathway
GLP-2 is co-secreted with GLP-1 and is a potent intestinotrophic factor, meaning it stimulates growth and maintenance of the intestinal epithelium.[8] Its primary functions include promoting crypt cell proliferation, expanding the intestinal stem cell population, and enhancing intestinal barrier function.[8][9] GLP-2 analogs have been shown to suppress intestinal permeability and reduce inflammation.[8] The novel dual GLP-1 and GLP-2 receptor agonist dapiglutide has been shown to increase the expression of the tight junction protein claudin-7, thereby tightening the paracellular pathway in the jejunum.[10]
Figure 2: Potential GLP-2 receptor signaling effects.
Experimental Protocols for Assessing Colonic Barrier Function
To evaluate the impact of a compound like this compound on the colonic barrier, a combination of in vitro and in vivo models would be employed.
In Vitro Model: Caco-2 Cell Monolayer
The Caco-2 cell line, derived from human colorectal adenocarcinoma, can differentiate into a polarized monolayer of epithelial cells that forms tight junctions, mimicking the intestinal barrier.[11]
Methodology:
-
Cell Culture: Caco-2 cells are seeded on permeable supports (e.g., Transwell® inserts) and cultured for approximately 21 days to allow for full differentiation and barrier formation.
-
Treatment: Differentiated monolayers are treated with various concentrations of this compound on the apical (luminal) side. A positive control for barrier disruption (e.g., a pro-inflammatory cytokine like TNF-α) and a negative control (vehicle) are included.
-
Permeability Assessment:
-
Transepithelial Electrical Resistance (TER): TER is a measure of the electrical resistance across the cell monolayer, which reflects the tightness of the paracellular junctions.[11] Measurements are taken at multiple time points using a voltmeter. An increase in TER suggests enhanced barrier integrity.
-
Paracellular Marker Flux: A fluorescently labeled, non-absorbable marker (e.g., 4 kDa FITC-dextran) is added to the apical chamber.[11] Samples are taken from the basolateral (serosal) chamber over time, and the fluorescence is measured to quantify the amount of marker that has passed through the cell layer. A decrease in flux indicates improved barrier function.
-
Ex Vivo Model: Ussing Chamber
The Ussing chamber is the gold standard for studying the physiology of intact intestinal tissue.[12] It allows for the measurement of transport and permeability across an excised piece of colonic tissue.
Methodology:
-
Tissue Preparation: Fresh colonic tissue is obtained from an animal model (e.g., mouse or rat). The muscle layers are stripped away, and the remaining mucosal tissue is mounted between the two halves of the Ussing chamber.
-
Experimental Setup: The mucosal (luminal) and serosal (blood) sides of the tissue are bathed in separate, oxygenated physiological solutions maintained at 37°C.
-
Treatment and Measurement: this compound is added to the mucosal chamber. TER is measured, and paracellular marker flux can be assessed as described for the in vitro model. This setup provides a more physiologically relevant assessment of barrier function.[12]
Figure 3: General experimental workflow for assessing barrier function.
Illustrative Quantitative Data
The following tables summarize hypothetical data from the experimental protocols described above. These are intended to illustrate the potential positive effects of a compound like this compound on colonic barrier function.
Table 1: Hypothetical Effect of this compound on Transepithelial Electrical Resistance (TER) in Caco-2 Monolayers
| Treatment Group | Concentration | Mean TER (Ω·cm²) at 24h | % Change from Vehicle |
| Vehicle Control | - | 350 ± 25 | 0% |
| TNF-α (10 ng/mL) | - | 150 ± 20 | -57% |
| This compound | 10 nM | 400 ± 30 | +14% |
| This compound | 100 nM | 480 ± 35 | +37% |
| This compound | 1000 nM | 550 ± 40 | +57% |
Data are presented as mean ± standard deviation.
Table 2: Hypothetical Effect of this compound on FITC-Dextran Flux Across Excised Rat Colonic Tissue in a Ussing Chamber
| Treatment Group | Concentration | Apparent Permeability (Papp) (10⁻⁶ cm/s) | % Change from Vehicle |
| Vehicle Control | - | 2.5 ± 0.3 | 0% |
| LPS (1 µg/mL) | - | 5.8 ± 0.5 | +132% |
| This compound | 100 nM | 2.0 ± 0.2 | -20% |
| This compound | 1000 nM | 1.4 ± 0.3 | -44% |
Data are presented as mean ± standard deviation. LPS (Lipopolysaccharide) is used as a positive control for increasing permeability.
Conclusion and Future Directions
While direct evidence is currently lacking for this compound, the well-established mechanisms of GLP-1 and GLP-2 receptor agonists provide a strong rationale for investigating its potential effects on the colonic barrier. Based on these analogous compounds, it is plausible that this compound could enhance colonic barrier function by reducing inflammation, promoting epithelial cell proliferation, and strengthening tight junction integrity.[8][10]
Future research should focus on direct in vitro and in vivo studies to elucidate the specific molecular pathways activated by this compound in colonic epithelial and immune cells. Such studies will be critical to determine if this compound holds therapeutic potential for conditions characterized by a compromised gut barrier, such as inflammatory bowel disease.
References
- 1. The intestinal barrier: a fundamental role in health and disease - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Structure of the intestinal barrier | Węgrzyn | Pomeranian Journal of Life Sciences [ojs.pum.edu.pl]
- 3. Determinants of colonic barrier function in inflammatory bowel disease and potential therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. JCI - Antiinflammatory actions of glucagon-like peptide-1–based therapies beyond metabolic benefits [jci.org]
- 6. Glucagon-like peptide-1 - Wikipedia [en.wikipedia.org]
- 7. GLP-1: Molecular mechanisms and outcomes of a complex signaling system - PMC [pmc.ncbi.nlm.nih.gov]
- 8. GLP-1 and GLP-2 Orchestrate Intestine Integrity, Gut Microbiota, and Immune System Crosstalk - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Frontiers | GLP-2 regulation of intestinal lipid handling [frontiersin.org]
- 10. The dual GLP-1 and GLP-2 receptor agonist dapiglutide promotes barrier function in murine short bowel - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. In Vitro and In Vivo Approaches to Determine Intestinal Epithelial Cell Permeability - PMC [pmc.ncbi.nlm.nih.gov]
- 12. physiologicinstruments.com [physiologicinstruments.com]
Methodological & Application
Application Note: A Robust HPLC Method for Purity Assessment of Seglitide
Abstract
This application note details a stability-indicating reversed-phase high-performance liquid chromatography (RP-HPLC) method for the determination of purity and impurity profiling of Seglitide, a synthetic peptide. The method is designed for researchers, scientists, and drug development professionals engaged in the quality control and characterization of this compound. By employing a C18 stationary phase with a gradient elution of acetonitrile in water buffered with trifluoroacetic acid, this method provides high resolution and sensitivity for the separation of this compound from its process-related impurities and degradation products. The protocol has been developed based on established analytical strategies for similar GLP-1 receptor agonists and adheres to the principles outlined by the International Council for Harmonisation (ICH) guidelines.[1][2]
Introduction
This compound is a cyclic peptide and a somatostatin receptor agonist.[3][4][5] As with all synthetic peptides intended for therapeutic use, ensuring its purity and identifying potential impurities is a critical aspect of quality control.[1][6][7] Impurities can arise during the solid-phase peptide synthesis (SPPS) process, such as truncated or deletion sequences, or from degradation pathways like oxidation and deamidation.[1][7][8]
Reversed-phase HPLC (RP-HPLC) coupled with UV detection is a powerful and widely adopted technique for the purity assessment of synthetic peptides.[7][9] This method offers the necessary resolution to separate structurally similar compounds. This application note provides a comprehensive protocol for a robust HPLC method suitable for the routine analysis of this compound purity and for use in stability studies.
Experimental Workflow
The development of a robust HPLC method for this compound purity testing follows a systematic approach, from initial screening of chromatographic conditions to method validation. The workflow ensures that the final method is sensitive, specific, and stability-indicating.
References
- 1. almacgroup.com [almacgroup.com]
- 2. rjptonline.org [rjptonline.org]
- 3. This compound | C44H56N8O7 | CID 5311430 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. GSRS [gsrs.ncats.nih.gov]
- 5. This compound | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 6. documents.thermofisher.com [documents.thermofisher.com]
- 7. lcms.cz [lcms.cz]
- 8. elementlabsolutions.com [elementlabsolutions.com]
- 9. emerypharma.com [emerypharma.com]
Application Notes and Protocols for In Vivo Study of Seglitide in Mouse Models of Colitis
Audience: Researchers, scientists, and drug development professionals.
Introduction
Seglitide, a glucagon-like peptide-1 (GLP-1) receptor agonist, holds therapeutic potential for inflammatory bowel disease (IBD) due to the known anti-inflammatory and gut barrier-protective effects of this drug class.[1][2][3] Preclinical studies with other GLP-1 receptor agonists like liraglutide and semaglutide have demonstrated their ability to attenuate disease severity in mouse models of colitis.[2][4] These agonists have been shown to reduce histological inflammation, suppress pro-inflammatory cytokine expression, and preserve gut barrier integrity.[1][2] This document provides a detailed in vivo study design and experimental protocols for evaluating the efficacy of this compound in a dextran sulfate sodium (DSS)-induced colitis mouse model, a widely used model that mimics aspects of human ulcerative colitis.[5][6]
Signaling Pathway of GLP-1 Receptor Agonists
GLP-1 receptor agonists like this compound exert their effects by binding to the GLP-1 receptor (GLP-1R), a G protein-coupled receptor.[7][8] This activation triggers downstream signaling cascades, primarily through the Gαs/cAMP pathway, leading to the activation of protein kinase A (PKA) and exchange protein directly activated by cAMP (EPAC).[8][9][10] These pathways are implicated in reducing inflammation through the inhibition of NF-κB signaling and promoting gut barrier function.[1][2]
Caption: GLP-1R signaling cascade initiated by this compound.
Experimental Design and Workflow
A robust in vivo study to evaluate this compound in a mouse model of colitis requires careful planning of the experimental workflow, from animal acclimatization to endpoint analysis. The following diagram outlines the key stages of the proposed study.
Caption: Experimental workflow for this compound in DSS-induced colitis.
Experimental Protocols
Animals
-
Species: C57BL/6 mice (female, 8-10 weeks old) are commonly used and are susceptible to DSS-induced colitis.[5]
-
Housing: House mice in a specific pathogen-free facility with a 12-hour light/dark cycle and ad libitum access to food and water.
-
Acclimatization: Allow a minimum of one week for acclimatization before the start of the experiment.
DSS-Induced Colitis Model
This protocol describes the induction of acute colitis using DSS.[6][11][12]
-
Materials:
-
Dextran sulfate sodium (DSS, molecular weight 36-50 kDa)
-
Sterile drinking water
-
-
Procedure:
-
Prepare a 2-3% (w/v) DSS solution in sterile drinking water. The optimal concentration may need to be titrated in a pilot study.[6]
-
Provide the DSS solution as the sole source of drinking water to the mice for 5-7 consecutive days.[12]
-
The control group will receive regular sterile drinking water.
-
Replace the DSS solution with fresh solution every 2-3 days.
-
Treatment Groups and Administration of this compound
-
Grouping (n=8-10 mice per group):
-
Group 1 (Healthy Control): No DSS, vehicle administration.
-
Group 2 (DSS Control): DSS administration, vehicle administration.
-
Group 3 (this compound Low Dose): DSS administration, this compound (e.g., 10 nmol/kg) administration.
-
Group 4 (this compound High Dose): DSS administration, this compound (e.g., 30 nmol/kg) administration.
-
Group 5 (Positive Control): DSS administration, Sulfasalazine (e.g., 50 mg/kg) administration.
-
-
Administration:
-
This compound and the vehicle will be administered via subcutaneous (s.c.) or intraperitoneal (i.p.) injection once daily, starting from day 0 (the first day of DSS administration) until the end of the study.
-
The vehicle will depend on the formulation of this compound (e.g., sterile saline).
-
Clinical Assessment of Colitis
Monitor the mice daily for clinical signs of colitis and calculate the Disease Activity Index (DAI).[13]
-
Parameters:
-
Body Weight Loss: (Initial weight - Current weight) / Initial weight * 100
-
Stool Consistency: 0 = Normal, 2 = Loose stools, 4 = Diarrhea
-
Rectal Bleeding: 0 = No blood, 2 = Slight bleeding, 4 = Gross bleeding
-
-
DAI Calculation: (Score for weight loss + Score for stool consistency + Score for rectal bleeding) / 3
Endpoint Analysis
At the end of the study (typically day 7-10), euthanize the mice and collect samples for analysis.
-
Macroscopic Evaluation:
-
Measure the length of the colon from the cecum to the anus. Colon shortening is a marker of inflammation.
-
Measure the weight of the spleen as an indicator of systemic inflammation.
-
-
Histological Analysis:
-
Fix a segment of the distal colon in 10% neutral buffered formalin.
-
Embed in paraffin, section, and stain with Hematoxylin and Eosin (H&E).
-
Score the sections for inflammation severity, extent of injury, and crypt damage by a blinded observer.
-
-
Myeloperoxidase (MPO) Assay:
-
Homogenize a piece of colon tissue.
-
Measure MPO activity, an indicator of neutrophil infiltration, using a commercially available kit.
-
-
Cytokine Analysis:
-
Homogenize a piece of colon tissue to extract protein or RNA.
-
Measure the levels of pro-inflammatory cytokines (e.g., TNF-α, IL-1β, IL-6) using ELISA or qPCR.
-
Data Presentation
The following tables provide a template for summarizing the quantitative data from the study.
Table 1: Clinical Parameters
| Treatment Group | Body Weight Loss (%) | Disease Activity Index (DAI) |
| Healthy Control | ||
| DSS Control | ||
| This compound (Low Dose) | ||
| This compound (High Dose) | ||
| Positive Control |
Table 2: Macroscopic and Histological Parameters
| Treatment Group | Colon Length (cm) | Spleen Weight (mg) | Histological Score |
| Healthy Control | |||
| DSS Control | |||
| This compound (Low Dose) | |||
| This compound (High Dose) | |||
| Positive Control |
Table 3: Biomarker Analysis
| Treatment Group | MPO Activity (U/g tissue) | TNF-α (pg/mg protein) | IL-6 (pg/mg protein) |
| Healthy Control | |||
| DSS Control | |||
| This compound (Low Dose) | |||
| This compound (High Dose) | |||
| Positive Control |
Conclusion
This detailed application note and protocol provides a comprehensive framework for designing and executing an in vivo study to evaluate the therapeutic potential of this compound in a mouse model of colitis. The provided methodologies, data presentation tables, and visual diagrams will aid researchers in conducting a robust and reproducible study to assess the efficacy of this GLP-1 receptor agonist for the treatment of inflammatory bowel disease.
References
- 1. academic.oup.com [academic.oup.com]
- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
- 4. mdpi.com [mdpi.com]
- 5. Dextran sulfate sodium (DSS)-induced colitis in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Dextran Sulfate Sodium (DSS)-Induced Colitis in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 7. What is the mechanism of action of Semaglutide? [synapse.patsnap.com]
- 8. mdpi.com [mdpi.com]
- 9. Spotlight on the Mechanism of Action of Semaglutide - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Dextran sulfate sodium-induced colitis mouse model [bio-protocol.org]
- 12. Murine Colitis Modeling using Dextran Sulfate Sodium (DSS) [jove.com]
- 13. criver.com [criver.com]
Application Notes & Protocols: Cell-Based Assays to Measure Seglitide's Effect on p38 Phosphorylation
For Researchers, Scientists, and Drug Development Professionals
Introduction
Seglitide is a synthetic peptide that acts as a selective agonist for the somatostatin receptor 2 (SSTR2). Somatostatin and its analogs are known to play crucial roles in various physiological processes by modulating diverse intracellular signaling pathways. One such pathway is the p38 mitogen-activated protein kinase (MAPK) cascade, which is involved in cellular stress responses, inflammation, and apoptosis. Emerging evidence suggests that activation of SSTR2 by agonists like this compound can lead to the modulation, and often inhibition, of p38 MAPK phosphorylation.
These application notes provide detailed protocols for two common cell-based assays to quantitatively and semi-quantitatively measure the effect of this compound on the phosphorylation of p38 MAPK: a Cell-Based ELISA and a Western Blot analysis. Additionally, this document includes guidelines for data presentation and visualization of the relevant signaling pathway and experimental workflows.
p38 MAPK Signaling Pathway Modulation by this compound
The p38 MAPK signaling pathway is a key cascade in cellular responses to external stimuli. The activation of p38 involves a series of phosphorylation events. Upon binding to its receptor, a ligand can trigger a cascade that leads to the dual phosphorylation of p38 at Threonine 180 and Tyrosine 182, resulting in its activation. This compound, by activating SSTR2, is anticipated to suppress this phosphorylation event.
Application of Semaglutide in Neurodegenerative Disease Research Models: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of Semaglutide, a glucagon-like peptide-1 (GLP-1) receptor agonist, in preclinical research models of neurodegenerative diseases. The protocols and data presented are intended to guide researchers in designing and conducting experiments to evaluate the therapeutic potential of Semaglutide in Alzheimer's disease, Parkinson's disease, and Huntington's disease.
Introduction
Neurodegenerative diseases, including Alzheimer's, Parkinson's, and Huntington's, are characterized by the progressive loss of structure and function of neurons. Emerging evidence suggests that GLP-1 receptor agonists, a class of drugs initially developed for type 2 diabetes, may exert neuroprotective effects.[1] Semaglutide, a long-acting GLP-1 analog, has shown promise in preclinical studies by mitigating key pathological features of these devastating disorders.[2][3] Its mechanisms of action are thought to involve reducing neuroinflammation, oxidative stress, and apoptosis, while promoting neuronal survival and synaptic plasticity.[2][4][5] This document outlines detailed protocols for applying Semaglutide in relevant animal models and summarizes key quantitative findings to facilitate further research.
I. Application in Alzheimer's Disease (AD) Research Models
Preclinical studies have demonstrated that Semaglutide can ameliorate cognitive deficits and reduce the pathological hallmarks of Alzheimer's disease in various animal models.[6][7][8]
Quantitative Data Summary
| Animal Model | Dosage & Administration | Key Findings | Reference |
| 3xTg-AD Mice | 25 nmol/kg, intraperitoneal (i.p.), once every two days for 30 days | Improved learning and memory in the Y-maze and novel object recognition tests. Reduced Aβ plaque deposition and tau hyperphosphorylation in the hippocampus. Increased expression of SIRT1 and GLUT4 in the hippocampus. | [6] |
| APP/PS1 Mice | Not specified | Reduced amyloid plaque burden and Tau protein levels. Improved performance in Barnes maze and Morris water maze tests. | [8] |
| Transgenic Murine Model of AD | Not specified | Significantly reduced blood glucose levels. Improved investigation index in cognitive assessments. Potential anxiolytic effect. | [7][9] |
Experimental Protocols
1. Murine Model of Alzheimer's Disease (3xTg-AD)
-
Animal Model: Male 3xTg-AD mice, exhibiting both amyloid-beta (Aβ) plaques and neurofibrillary tangles.
-
Treatment Protocol:
-
Administer Semaglutide at a dose of 25 nmol/kg via intraperitoneal (i.p.) injection.
-
Injections are performed once every two days for a total duration of 30 days.[6]
-
A vehicle control group (e.g., saline) should be included.
-
-
Behavioral Assessment (Post-Treatment):
-
Y-Maze Test: To assess spatial working memory. The test consists of a single 5-minute trial where the mouse is allowed to freely explore the three arms of the maze. The number of arm entries and the sequence of entries are recorded to calculate the percentage of spontaneous alternation.
-
Novel Object Recognition Test: To evaluate recognition memory. The test involves two trials. In the first trial, the mouse is exposed to two identical objects. In the second trial, one of the objects is replaced with a novel object. The time spent exploring each object is recorded to determine the discrimination index.
-
-
Biochemical and Histological Analysis:
-
Following behavioral testing, animals are euthanized, and brain tissue (specifically the hippocampus) is collected.
-
Immunohistochemistry: To quantify Aβ plaque deposition (using anti-Aβ antibodies) and hyperphosphorylated tau (using antibodies like AT8).
-
Western Blot: To measure the protein levels of key signaling molecules such as GLP-1R, SIRT1, and GLUT4.[6]
-
Experimental Workflow for AD Mouse Model
Caption: Workflow for Semaglutide treatment in an AD mouse model.
II. Application in Parkinson's Disease (PD) Research Models
In preclinical models of Parkinson's disease, Semaglutide has been shown to protect dopaminergic neurons, improve motor function, and reduce neuroinflammation.[2][10]
Quantitative Data Summary
| Animal Model | Dosage & Administration | Key Findings | Reference |
| MPTP Mouse Model | 25 nmol/kg, i.p., once every two days for 30 days | Improved motor impairments. Rescued the decrease in tyrosine hydroxylase (TH) levels. Reduced the accumulation of α-synuclein. Alleviated chronic inflammation in the brain. | [11] |
| 6-OHDA Rat Model | 25 nmol/kg, i.p., daily for 30 days post-lesion | Reduced apomorphine-induced rotational behavior. Alleviated dopamine depletion and inflammation in the striatum. Protected dopaminergic neurons and increased TH expression in the substantia nigra. Reduced monomer and aggregated α-synuclein levels. | [1][10] |
Experimental Protocols
1. Rat Model of Parkinson's Disease (6-OHDA Lesion)
-
Animal Model: Adult male Sprague-Dawley rats.
-
Lesion Induction:
-
Unilateral stereotaxic injection of 6-hydroxydopamine (6-OHDA) into the medial forebrain bundle to induce degeneration of dopaminergic neurons in the nigrostriatal pathway.
-
-
Treatment Protocol:
-
Behavioral Assessment:
-
Apomorphine-Induced Rotation Test: Administer apomorphine (a dopamine agonist) and record the number of contralateral rotations over a set period. A reduction in rotations in the Semaglutide-treated group indicates functional recovery.
-
-
Biochemical and Histological Analysis:
-
At the end of the treatment period, euthanize the animals and collect brain tissue (striatum and substantia nigra).
-
Immunohistochemistry: To quantify the number of surviving dopamin-ergic neurons (tyrosine hydroxylase-positive cells) in the substantia nigra.
-
Western Blot: To measure levels of α-synuclein (total and aggregated forms) and inflammatory markers (e.g., Iba1 for microglia activation) in the striatum.
-
Experimental Workflow for PD Rat Model
Caption: Workflow for Semaglutide treatment in a PD rat model.
III. Application in Huntington's Disease (HD) Research Models
Currently, there is a lack of direct studies on the application of Semaglutide in animal models of Huntington's disease. However, research on other GLP-1 receptor agonists, such as Liraglutide and Exenatide, provides a strong rationale for investigating Semaglutide in HD.[4][11][12] These studies suggest that GLP-1 receptor activation may offer neuroprotective benefits in HD by improving neuronal insulin signaling, enhancing autophagy, and reducing mutant huntingtin (mHTT) aggregation.[12][13]
Quantitative Data Summary (from studies on other GLP-1 RAs)
| Animal Model | GLP-1 RA & Dosage | Key Findings | Reference |
| 3-NP Rat Model | Liraglutide (200 µg/kg, s.c.), daily for 4 weeks | Abated neurobehavioral deficits. Downregulated striatal markers of neuroinflammation (HSP 27, PBR, GFAP). Enhanced neuroprotective signaling pathways (PI3K/Akt/CREB/BDNF/TrKB). | [4] |
| R6/2 Mouse Model | Liraglutide (0.2 mg/kg, s.c.), daily for 2 weeks | Normalized glucose homeostasis. Decreased brain cortical active GLP-1 and IGF-1 levels. | [5] |
| In vitro HD model (HTT-Q74-overexpressing cells) | Liraglutide | Restored insulin sensitivity and enhanced cell viability. Stimulated autophagy through AMPK activation. Attenuated the accumulation of HTT aggregates. | [12][13] |
| HD Mouse Model | Exenatide | Improved glycemic control. Ameliorated brain and pancreatic pathologies. Extended survival. | [11] |
Proposed Experimental Protocol for Semaglutide in an HD Mouse Model
1. Transgenic Mouse Model of Huntington's Disease (e.g., R6/2 or BACHD)
-
Animal Model: R6/2 mice, which express exon 1 of the human huntingtin gene with an expanded CAG repeat, or BACHD mice, which express the full-length human mutant huntingtin gene.
-
Proposed Treatment Protocol:
-
Based on effective doses in other neurodegenerative models, a starting dose of 25 nmol/kg Semaglutide administered intraperitoneally every other day could be evaluated.
-
Treatment should commence prior to the onset of severe motor deficits and continue for a significant duration to assess disease-modifying effects.
-
A vehicle-treated control group is essential.
-
-
Proposed Behavioral Assessments:
-
Rotarod Test: To measure motor coordination and balance.
-
Open Field Test: To assess locomotor activity and anxiety-like behavior.
-
Cognitive Tests (e.g., T-maze): To evaluate learning and memory deficits.
-
-
Proposed Biochemical and Histological Analysis:
-
At the study endpoint, collect brain tissue (striatum and cortex).
-
Immunohistochemistry/Western Blot: To quantify mutant huntingtin (mHTT) aggregates.
-
Western Blot: To analyze key signaling pathways, including markers of autophagy (e.g., LC3-II/LC3-I ratio), insulin signaling (e.g., p-Akt/Akt), and neuroinflammation.
-
IV. Key Signaling Pathways
The neuroprotective effects of Semaglutide in neurodegenerative diseases are mediated by the activation of the GLP-1 receptor, which triggers several downstream signaling cascades.
GLP-1 Receptor Signaling Pathway
Caption: Semaglutide's neuroprotective signaling pathways.
Conclusion
Semaglutide demonstrates significant therapeutic potential in preclinical models of Alzheimer's and Parkinson's diseases. The provided protocols and data offer a foundation for researchers to further explore its efficacy and mechanisms of action. While direct evidence in Huntington's disease models is currently lacking, the promising results from other GLP-1 receptor agonists strongly support the investigation of Semaglutide in this context. Future research should focus on optimizing dosing regimens, exploring combination therapies, and ultimately translating these preclinical findings into clinical applications for these devastating neurodegenerative disorders.
References
- 1. Semaglutide lowers body weight in rodents via distributed neural pathways | Huntington Research - Translational Neuroendocrine Research Unit [huntington-research.lu.se]
- 2. Exendin-4: From lizard to laboratory...and beyond | National Institute on Aging [nia.nih.gov]
- 3. Beyond Diabetes: Exploring the Potential of GLP-1 Receptor Agonists in Neurodegenerative Disease Management [rupahealth.com]
- 4. Liraglutide Improves Cognitive and Neuronal Function in 3-NP Rat Model of Huntington’s Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. A Systematic Review of Semaglutide’s Influence on Cognitive Function in Preclinical Animal Models and Cell-Line Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Glucagon-like peptide-1 (GLP-1) receptor agonists and neuroinflammation: implications for neurodegenerative disease treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 8. huntingtonsdiseasenews.com [huntingtonsdiseasenews.com]
- 9. m.youtube.com [m.youtube.com]
- 10. researchgate.net [researchgate.net]
- 11. Exendin-4 improves glycemic control, ameliorates brain and pancreatic pathologies, and extends survival in a mouse model of Huntington's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. GLP-1 Analogue Liraglutide Attenuates Mutant Huntingtin-Induced Neurotoxicity by Restoration of Neuronal Insulin Signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. GLP-1 Analogue Liraglutide Attenuates Mutant Huntingtin-Induced Neurotoxicity by Restoration of Neuronal Insulin Signaling - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes & Protocols: Utilizing Semaglutide for Intestinal Inflammation Studies
Introduction
Semaglutide is a potent, long-acting glucagon-like peptide-1 (GLP-1) receptor agonist, initially developed for the management of type 2 diabetes and obesity.[1][2] Emerging preclinical and clinical evidence highlights its direct and indirect anti-inflammatory properties, suggesting its therapeutic potential for immune-mediated inflammatory conditions, including inflammatory bowel disease (IBD).[3][4] GLP-1 receptor agonists have been shown to attenuate inflammation, preserve epithelial barrier integrity, and modulate the gut microbiome in experimental colitis models.[3][5] These application notes provide an overview of the mechanisms of action and detailed protocols for utilizing Semaglutide in intestinal inflammation research.
Mechanism of Action: Anti-inflammatory Signaling
Semaglutide exerts its effects by binding to and activating the GLP-1 receptor (GLP-1R), a G-protein-coupled receptor found on various cell types, including pancreatic beta cells, neurons, and immune cells.[1][6] Its anti-inflammatory actions are mediated through several interconnected pathways:
-
Inhibition of Pro-inflammatory Cytokines: Semaglutide has been shown to suppress the production and release of key pro-inflammatory cytokines such as Tumor Necrosis Factor-alpha (TNF-α), Interleukin-6 (IL-6), and Interleukin-1β (IL-1β).[4][6][7]
-
Modulation of Inflammatory Signaling Pathways: Research indicates that Semaglutide can inhibit the activation of critical inflammatory signaling cascades. This includes the Nuclear Factor-kappa B (NF-κB) pathway, which is a central regulator of inflammation.[8][9] Additionally, it has been shown to reduce the activation of the NLRP3 inflammasome and the p38 Mitogen-Activated Protein Kinase (MAPK) signaling pathway.[6][9][10]
-
Gut Microbiome and Barrier Function: Preclinical studies suggest that GLP-1 receptor agonists can influence the composition of the gut microbiota and help maintain the integrity of the intestinal mucosal barrier, thereby reducing gut permeability and translocation of inflammatory triggers.[4][11]
Caption: Semaglutide binds to the GLP-1R, inhibiting pro-inflammatory pathways like NF-κB and NLRP3.
Quantitative Data Summary
The following tables summarize the observed effects of Semaglutide and other GLP-1 receptor agonists in preclinical models of inflammation.
Table 1: Effect of GLP-1 Receptor Agonists on Inflammatory Markers
| Model System | GLP-1 RA | Inflammatory Marker | Observed Effect | Reference |
| DSS-induced Colitis (Mice) | GLP-1 | MPO Activity | Significant Decrease | [9] |
| DSS-induced Colitis (Mice) | GLP-1 | TNF-α, IL-6, IL-1β | Significant Decrease in protein expression | [9] |
| High-Fat Diet (Mice) | Semaglutide | TNF-α, IL-6, IL-1β | Significant Decrease in serum levels | [7][11] |
| LPS-stimulated RAW264.7 Cells | GLP-1 | TNF-α, IL-6, IL-1β | Significant Decrease in mRNA expression | [9] |
| Animal Seizure Model (Rats) | Semaglutide | p38 MAPK, NF-κB p65 | Reduction in signaling pathways | [6] |
| Animal Seizure Model (Mice) | Semaglutide | NLRP3 Inflammasome | Decreased activation and cytokine secretion | [10] |
Table 2: Dosing Regimens in Preclinical Intestinal Inflammation Models
| Animal Model | Agent | Dosage | Route of Administration | Frequency | Reference |
| DSS-induced Colitis (Mice) | GLP-1 | 0.1, 0.2, or 0.4 mg/kg | Intraperitoneal | Daily | [9] |
| High-Fat Diet (Mice) | Semaglutide | 0.05 mg/kg | Intraperitoneal | Not Specified | [8] |
| TNBS-induced Colitis (Mice) | Dexamethasone (Control) | 1.5 mg/kg | Subcutaneous | Not Specified | [12] |
Experimental Protocols
Protocol 1: In Vivo Assessment of Semaglutide in a DSS-Induced Colitis Mouse Model
This protocol outlines the induction of colitis in mice using Dextran Sulfate Sodium (DSS) and subsequent treatment with Semaglutide to evaluate its anti-inflammatory efficacy.
Materials:
-
C57BL/6 mice (8-10 weeks old)[12]
-
Dextran Sulfate Sodium (DSS), MW 36-50 kDa
-
Semaglutide solution
-
Phosphate-buffered saline (PBS) as vehicle
-
Calipers and scales for monitoring
-
Reagents for Myeloperoxidase (MPO) assay and cytokine analysis (ELISA kits)
Methodology:
-
Acclimatization: House mice for at least one week under standard conditions before the experiment begins.
-
Group Allocation: Randomly divide mice into experimental groups (n=8-10 per group):
-
Group A: Healthy Control (sterile water, vehicle injection)
-
Group B: DSS Control (DSS in drinking water, vehicle injection)
-
Group C: DSS + Semaglutide (DSS in drinking water, Semaglutide injection)
-
-
Colitis Induction: Provide mice in Groups B and C with 2-3% (w/v) DSS in their drinking water for 5-7 consecutive days. Group A receives regular sterile water.[12]
-
Drug Administration:
-
Administer Semaglutide (e.g., 0.05 - 0.4 mg/kg, dose to be optimized) or vehicle (PBS) via intraperitoneal or subcutaneous injection.
-
Treatment can be prophylactic (starting before DSS), co-treatment (starting with DSS), or therapeutic (starting after DSS induction is established).[13] A daily administration schedule is common.[9]
-
-
Monitoring and Scoring:
-
Record body weight, stool consistency, and presence of rectal bleeding daily.
-
Calculate the Disease Activity Index (DAI) based on these parameters.
-
-
Endpoint Analysis (Day 7-10):
-
Euthanize mice and collect colon tissue.
-
Measure colon length as an indicator of inflammation.
-
Histology: Fix a segment of the colon in formalin for H&E staining to assess mucosal damage, ulceration, and immune cell infiltration.
-
MPO Assay: Homogenize a colon segment to measure myeloperoxidase (MPO) activity, a marker of neutrophil infiltration.
-
Cytokine Analysis: Homogenize a colon segment to quantify levels of TNF-α, IL-6, and IL-1β using ELISA or qPCR.
-
Caption: Workflow for evaluating Semaglutide in a DSS-induced colitis mouse model.
Protocol 2: In Vitro Assessment of Semaglutide on LPS-Stimulated Macrophages
This protocol describes a method to assess the direct anti-inflammatory effects of Semaglutide on macrophages stimulated with Lipopolysaccharide (LPS).
Materials:
-
RAW 264.7 macrophage cell line or primary bone marrow-derived macrophages
-
DMEM or RPMI-1640 culture medium with 10% FBS
-
Lipopolysaccharide (LPS) from E. coli
-
Semaglutide solution
-
Reagents for cell viability assay (e.g., MTT)
-
ELISA kits for TNF-α, IL-6, and IL-1β
-
Reagents for RNA extraction and qPCR
Methodology:
-
Cell Culture: Culture RAW 264.7 cells in complete medium until they reach 80% confluency.
-
Seeding: Seed cells into 24-well or 96-well plates at an appropriate density (e.g., 2.5 x 10^5 cells/mL) and allow them to adhere overnight.
-
Pre-treatment: Replace the medium with fresh serum-free medium containing various concentrations of Semaglutide (e.g., 10, 50, 100 nM). Incubate for 1-2 hours. Include a vehicle-only control.
-
Inflammatory Stimulation: Add LPS (e.g., 100 ng/mL) to the wells (except for the unstimulated control group) and incubate for a specified period (e.g., 6 hours for qPCR, 24 hours for ELISA).
-
Sample Collection:
-
Supernatant: Collect the cell culture supernatant to measure secreted cytokine levels using ELISA.
-
Cell Lysate: Lyse the cells to extract total RNA for gene expression analysis of Tnf, Il6, and Il1b via qPCR, or to extract protein for Western blot analysis of signaling pathways (e.g., p-NF-κB, NLRP3).
-
-
Cell Viability: In a parallel plate, perform an MTT or similar assay to ensure that the observed effects of Semaglutide are not due to cytotoxicity.
-
Data Analysis: Normalize cytokine concentrations or gene expression levels to the LPS-only control group. Determine the dose-dependent effect of Semaglutide on inflammation.
Caption: Logical flow for testing Semaglutide's anti-inflammatory effect on macrophages.
References
- 1. What is the mechanism of action of Semaglutide? [synapse.patsnap.com]
- 2. Spotlight on the Mechanism of Action of Semaglutide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. academic.oup.com [academic.oup.com]
- 4. Frontiers | GLP-1 receptor agonists in IBD: exploring the crossroads of metabolism and inflammation [frontiersin.org]
- 5. GLP-1R Agonists and Their Therapeutic Potential in Inflammatory Bowel Disease and Other Immune-Mediated Inflammatory Diseases, a Systematic Review of the Literature - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Anti-inflammatory benefits of semaglutide: State of the art - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. The alleviating effect and mechanism of GLP-1 on ulcerative colitis - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. Effects of semaglutide on gut microbiota, cognitive function and inflammation in obese mice - PMC [pmc.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
- 13. researchgate.net [researchgate.net]
Application Notes and Protocols for Seglitide in Preclinical Research
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the administration of seglitide (semaglutide), a glucagon-like peptide-1 receptor (GLP-1R) agonist, in preclinical research settings. The following sections outline established methodologies for subcutaneous and oral administration in rodent models, summarize key quantitative data from preclinical studies, and illustrate the underlying signaling pathway.
Introduction
This compound is a potent and long-acting GLP-1 receptor agonist with significant therapeutic potential for type 2 diabetes and obesity.[1][2] Its mechanism of action involves mimicking the effects of the native incretin hormone GLP-1, which includes stimulating glucose-dependent insulin secretion, suppressing glucagon release, delaying gastric emptying, and promoting satiety.[3][4] Preclinical research in rodent models is crucial for elucidating its pharmacological effects and mechanisms of action.
Data Presentation
The following tables summarize quantitative data from preclinical studies involving this compound administration in mice and rats.
Table 1: Effects of Subcutaneous this compound Administration on Body Weight and Food Intake in Rodents
| Animal Model | Dose | Dosing Regimen | Duration | Change in Body Weight | Change in Food Intake | Reference |
| Diet-Induced Obese (DIO) Mice | 1 nmol/kg | Subchronic | 3 weeks | -10% from baseline | Suppressed | [2] |
| DIO Mice | 100 nmol/kg | Subchronic | 3 weeks | -22% from baseline | Suppressed | [2] |
| DIO Mice | 9.7 nmol/kg | Daily | 11 days | -17-18% reduction | Suppressed | [2] |
| Healthy C57BL/6JRj Mice | 0.1 mg/kg | Weekly | 8 weeks | Weight loss | Reduced | [5] |
| Healthy C57BL/6JRj Mice | 0.1 mg/kg | Daily | 8 days | Substantial weight loss | Reduced | [5] |
| Rats | 0.3 nmol/kg | 77 days | 77 days | Significant reduction (p<0.05) | Decreased chocolate intake (p<0.01) | [2] |
| Rats | 1 nmol/kg | 77 days | 77 days | Significant reduction (p<0.001) | Decreased chocolate intake (p<0.001) | [2] |
| Rats | 7 µg/kg escalating to 70 µg/kg | Daily | >10 days | Reduced | Reduced chow intake | [6] |
Table 2: Effects of Oral this compound Administration in Diet-Induced Obese (DIO) Mice
| Dose | Dosing Regimen | Duration | Key Findings | Reference |
| 0.23 mg/kg | Single dose with 0.1 mL water | Acute | Significantly reduced cumulative food intake at 4h | [1] |
| 0.23 mg/kg | Single dose with 0.5 mL water | Acute | No significant alteration in cumulative food intake | [1] |
| 0.23 mg/kg | Once daily | 3 days | Continuously reduced food intake and body weight gain | [7] |
| 0.7 mg/kg | Once daily | 3 days | More potent reduction in food intake and body weight | [7] |
Table 3: Pharmacokinetic Parameters of Subcutaneous this compound in Preclinical and Clinical Models
| Species/Population | Dose | Cmax | Tmax | AUC | Half-life (t½) | Reference |
| Minipigs | N/A | N/A | N/A | N/A | ~46 hours (IV), 63.6 hours (SC) | [8] |
| Healthy Chinese Subjects | 0.5 mg (steady state) | 28.8 nmol/L | N/A | 4000 nmol·h/L | N/A | [9] |
| Healthy Chinese Subjects | 1.0 mg (steady state) | 55.9 nmol/L | N/A | 7961 nmol·h/L | N/A | [9] |
| Humans | N/A | Achieved within 1-3 days | 56 hours | 3123.4 nmol·h/L | ~7 days | [8][10] |
Experimental Protocols
Protocol 1: Subcutaneous Administration of this compound in Rodents
This protocol describes the standard procedure for subcutaneous (s.c.) administration of this compound to mice and rats for studies on metabolic parameters.
Materials:
-
This compound (lyophilized powder)
-
Vehicle solution (e.g., sterile saline, or a solution of DMSO, Tween 80, and saline)[6][8]
-
Sterile insulin syringes (e.g., 28-31 gauge)
-
Animal scale
-
Appropriate animal handling and restraint devices
Procedure:
-
Preparation of this compound Solution:
-
Reconstitute the lyophilized this compound powder with the chosen vehicle to the desired stock concentration. A common vehicle composition is 10% DMSO, 5% Tween 80, and 85% saline.[8] Another reported vehicle is 44 mM sodium phosphate dibasic, 70 mM NaCl + 0.007% Tween 20.[6]
-
Vortex gently to ensure complete dissolution.
-
Prepare fresh solutions daily or store aliquots at -20°C or -80°C for longer-term storage, avoiding repeated freeze-thaw cycles.[8]
-
On the day of the experiment, dilute the stock solution with the vehicle to the final desired concentration for injection. The final injection volume should be appropriate for the animal size (e.g., 5-10 mL/kg for mice).
-
-
Animal Preparation and Dosing:
-
Weigh each animal accurately to determine the correct volume of the this compound solution to be administered.
-
Gently restrain the animal. For subcutaneous injection, the loose skin over the back of the neck or flank is a suitable site.
-
Lift a fold of skin and insert the needle bevel-up into the subcutaneous space.
-
Inject the calculated volume of the this compound solution slowly.
-
Withdraw the needle and gently apply pressure to the injection site if necessary.
-
Return the animal to its cage and monitor for any immediate adverse reactions.
-
-
Experimental Endpoints:
-
Monitor body weight and food and water intake daily or as required by the study design.[2][5]
-
Collect blood samples at specified time points for pharmacokinetic analysis or measurement of metabolic parameters (e.g., blood glucose, insulin).
-
At the end of the study, tissues can be collected for further analysis (e.g., c-Fos expression in the brain, gene expression analysis).[2]
-
Protocol 2: Oral Gavage Administration of this compound in Mice
This protocol is adapted from studies investigating the oral efficacy of this compound, highlighting the critical parameters for successful administration.[1][7]
Materials:
-
Oral this compound formulation (co-formulated with an absorption enhancer like SNAC) or this compound to be formulated.
-
Sterile water
-
Oral gavage needles (flexible or rigid, appropriate size for mice)
-
Syringes (1 mL)
-
Animal scale
Procedure:
-
Preparation of this compound Solution for Oral Gavage:
-
Animal Preparation and Dosing:
-
Animals should be fasted for a specific period before dosing (e.g., 3.5 hours) and water-deprived for a shorter period (e.g., 1.5 hours) to mimic clinical administration protocols.[1]
-
Weigh each animal to calculate the correct dose.
-
Gently restrain the mouse and hold it in a vertical position.
-
Carefully insert the gavage needle into the mouth, over the tongue, and gently advance it down the esophagus into the stomach. Ensure the needle does not enter the trachea.
-
Administer the this compound solution slowly.
-
Withdraw the gavage needle smoothly.
-
Following administration, food and water should be withheld for a defined period (e.g., 30 minutes) to allow for optimal absorption.[1]
-
-
Experimental Endpoints:
Visualization of Signaling Pathways
GLP-1 Receptor Signaling Pathway
This compound exerts its effects by activating the GLP-1 receptor, a G-protein coupled receptor.[4] This activation triggers a cascade of intracellular signaling events, primarily through the Gαs/cAMP pathway, leading to various physiological responses.[3]
Caption: GLP-1R signaling cascade initiated by this compound.
Experimental Workflow for Preclinical this compound Study
The following diagram illustrates a typical experimental workflow for evaluating the effects of this compound in a preclinical rodent model of obesity.
Caption: General workflow for a preclinical this compound study.
References
- 1. mdpi.com [mdpi.com]
- 2. Semaglutide lowers body weight in rodents via distributed neural pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Glucagon-like peptide-1 - Wikipedia [en.wikipedia.org]
- 4. The structure and function of the glucagon-like peptide-1 receptor and its ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 5. biorxiv.org [biorxiv.org]
- 6. Chronic Semaglutide Treatment in Rats Leads to Daily Excessive Concentration-Dependent Sucrose Intake - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Oral Semaglutide under Human Protocols and Doses Regulates Food Intake, Body Weight, and Glycemia in Diet-Induced Obese Mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Semaglutide | agonist of glucagon-like peptide-1 (GLP-1) receptor | CAS 910463-68-2 | NNC 0113-0217; NNC-0113-0217; Ozempic | long-acting GLP-1 analogue | InvivoChem [invivochem.com]
- 9. Original Article [sciencehub.novonordisk.com]
- 10. Clinical Pharmacokinetics of Semaglutide: A Systematic Review - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Troubleshooting Seglitide stability and storage in research labs
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for handling Seglitide in a research laboratory setting.
Disclaimer: Information specifically pertaining to "this compound" is limited in publicly available scientific literature. The following guidance is based on established principles of peptide stability and data available for similar glucagon-like peptide-1 (GLP-1) receptor agonists, such as Semaglutide. Researchers should always refer to the manufacturer's specific product information sheet for the most accurate handling and storage instructions.
Troubleshooting Guide
This guide addresses common issues encountered during the storage, handling, and use of this compound in experimental settings.
| Issue | Potential Cause | Recommended Action |
| Reduced or no biological activity | Peptide degradation due to improper storage (temperature, light exposure). | Store lyophilized this compound at -20°C or -80°C, protected from light. Once reconstituted, aliquot and store at -20°C or colder to avoid freeze-thaw cycles.[1] |
| Use sterile, pH-neutral (pH 5-7) buffers for reconstitution. Avoid prolonged exposure to pH > 8. | ||
| Repeated freeze-thaw cycles of reconstituted solution. | Prepare single-use aliquots of the reconstituted peptide to minimize freeze-thaw cycles.[1] | |
| Oxidation of susceptible amino acid residues (e.g., Cys, Met, Trp).[1] | Purge the vial with an inert gas like nitrogen or argon before sealing and storing.[1] Consider using buffers containing antioxidants if compatible with the experimental design. | |
| Precipitation or cloudiness in solution | Peptide aggregation. | Visually inspect the solution for any precipitation or changes in clarity, which may indicate a loss of potency.[2] |
| Ensure the peptide is fully dissolved. If solubility is an issue, consult solubility guidelines for peptides, which may involve using small amounts of organic solvents or adjusting the pH. | ||
| Improper buffer selection or pH. | Reconstitute in a recommended sterile buffer. Some peptides require specific pH ranges for optimal solubility and stability. | |
| Inconsistent experimental results | Inaccurate peptide concentration due to improper handling. | Allow the lyophilized peptide to equilibrate to room temperature before opening the vial to prevent moisture uptake.[1] |
| Use anti-static weighing equipment, especially for highly basic peptides, to ensure accurate measurement.[3][4] | ||
| Adsorption of the peptide to labware surfaces. | Use low-protein-binding tubes and pipette tips for handling this compound solutions. | |
| Unexpected peaks in analytical chromatography (e.g., HPLC, LC-MS) | Presence of degradation products. | Perform forced degradation studies (e.g., exposure to acid, base, oxidation, heat, light) to identify potential degradation products and establish a stability-indicating method.[5][6] |
| Formation of high molecular weight proteins (HMWPs) or aggregates. | Use size-exclusion chromatography (SEC) to detect and quantify aggregates. | |
| Deamidation or hydrolysis. | Be aware of sequences prone to deamidation (e.g., Asn-Gly) or hydrolysis (e.g., Asp-Pro), which can be accelerated at non-optimal pH and temperatures. |
Frequently Asked Questions (FAQs)
Storage and Handling
Q1: What are the optimal storage conditions for lyophilized this compound?
A1: Lyophilized peptides are best stored at -20°C for short-term storage (weeks) and -80°C for long-term storage (months to years), protected from light and moisture.[1] Before use, allow the vial to equilibrate to room temperature in a desiccator to prevent condensation, which can introduce moisture and affect stability.[1][4]
Q2: How should I reconstitute and store this compound solutions?
A2: Reconstitute this compound using a sterile buffer, ideally at a pH between 5 and 7. For short-term storage (up to a week), the solution can be kept at 4°C. For longer-term storage, it is crucial to create single-use aliquots and freeze them at -20°C or -80°C to avoid repeated freeze-thaw cycles.[1]
Q3: My this compound solution appears cloudy. Can I still use it?
A3: Cloudiness or precipitation is an indication of peptide aggregation or poor solubility, which can lead to a loss of biological activity.[2] It is not recommended to use a cloudy solution. You can try to gently warm the solution or adjust the pH to aid dissolution, but if precipitation persists, the vial should be discarded.
Stability and Degradation
Q4: What are the common chemical degradation pathways for peptides like this compound?
A4: The primary degradation pathways for peptides include:
-
Oxidation: Residues like Methionine (Met), Cysteine (Cys), and Tryptophan (Trp) are susceptible to oxidation.[1]
-
Deamidation: Asparagine (Asn) and Glutamine (Gln) residues can undergo deamidation, particularly when followed by a Glycine (Gly) residue.
-
Hydrolysis: The peptide backbone can be cleaved, especially at Aspartic acid (Asp) residues.
-
Aggregation: Peptides can form soluble or insoluble aggregates, which can affect their biological activity and immunogenicity.[7]
Q5: How can I minimize oxidation of this compound during my experiments?
A5: To minimize oxidation, handle the peptide in an oxygen-reduced environment if possible. Purging vials with an inert gas like nitrogen or argon can help.[1] Avoid exposure to atmospheric oxygen for prolonged periods, especially for solutions at a pH greater than 8.
Experimental Protocols
Q6: How can I assess the stability of my this compound sample?
A6: A common method to assess peptide stability is through reverse-phase high-performance liquid chromatography (RP-HPLC). By analyzing the sample over time under specific storage conditions, you can monitor the decrease in the main peptide peak and the appearance of degradation product peaks.[8][9]
Experimental Protocol: Assessing this compound Stability by RP-HPLC
This protocol provides a general framework for evaluating the stability of this compound under various conditions.
Objective: To determine the degradation rate of this compound in solution over time at different temperatures.
Materials:
-
Lyophilized this compound
-
Sterile reconstitution buffer (e.g., phosphate-buffered saline, pH 7.4)
-
RP-HPLC system with a C18 column
-
Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water
-
Mobile Phase B: 0.1% TFA in acetonitrile
-
Incubators or water baths set at desired temperatures (e.g., 4°C, 25°C, 37°C)
-
Low-protein-binding microcentrifuge tubes
Methodology:
-
Reconstitution: Carefully reconstitute a known amount of lyophilized this compound with the appropriate volume of reconstitution buffer to achieve a final concentration of 1 mg/mL.
-
Aliquoting: Immediately aliquot the reconstituted solution into multiple low-protein-binding tubes.
-
Time Zero (T0) Sample: Take an aliquot for immediate analysis to establish the baseline (T0) purity.
-
Incubation: Place the remaining aliquots at the different storage temperatures (4°C, 25°C, and 37°C).
-
Time-Point Analysis: At predetermined time points (e.g., 24, 48, 72 hours, 1 week), remove one aliquot from each temperature condition for RP-HPLC analysis.
-
RP-HPLC Analysis:
-
Equilibrate the C18 column with the starting mobile phase composition.
-
Inject a standard volume of the this compound sample.
-
Run a linear gradient of Mobile Phase B (e.g., 5% to 95% over 30 minutes).
-
Monitor the elution profile using a UV detector at a suitable wavelength (e.g., 220 nm or 280 nm).
-
-
Data Analysis:
-
Integrate the peak area of the intact this compound and any degradation peaks.
-
Calculate the percentage of remaining intact this compound at each time point relative to the T0 sample.
-
Plot the percentage of intact this compound versus time for each temperature to determine the degradation kinetics.
-
Visualizations
Logical Workflow for Troubleshooting this compound Instability
Caption: Troubleshooting workflow for this compound instability.
GLP-1 Receptor Agonist Signaling Pathway
Caption: GLP-1 receptor signaling pathway in pancreatic beta cells.
References
- 1. Handling and Storage Guidelines for Peptides and Proteins [sigmaaldrich.com]
- 2. GLP-1 RAs Storage & Stability | Scientific Exchange [novonordiskmedical.com]
- 3. researchgate.net [researchgate.net]
- 4. biomedgrid.com [biomedgrid.com]
- 5. Metabolism and Chemical Degradation of New Antidiabetic Drugs: A Review of Analytical Approaches for Analysis of Glutides and Gliflozins - PMC [pmc.ncbi.nlm.nih.gov]
- 6. lcms.cz [lcms.cz]
- 7. researchgate.net [researchgate.net]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Comparison of Protocols to Test Peptide Stability in Blood Plasma and Cell Culture Supernatants - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Refinement of Seglitide (Semaglutide) Delivery Methods for Animal Models
Disclaimer: The information provided below pertains to Semaglutide, a GLP-1 receptor agonist. Initial searches for "Seglitide" predominantly yielded results for "Semaglutide," suggesting a possible misspelling. This compound is identified as a somatostatin receptor 2 (SSTR2) agonist, a different class of compound. This guide has been developed based on the extensive research available for Semaglutide, assuming it is the compound of interest for your animal model research.
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in refining Semaglutide delivery methods for animal models.
Frequently Asked Questions (FAQs)
| Question | Answer |
| What is Semaglutide and what is its mechanism of action? | Semaglutide is a potent, long-acting glucagon-like peptide-1 (GLP-1) receptor agonist.[] It mimics the action of endogenous GLP-1, stimulating insulin secretion in a glucose-dependent manner, suppressing glucagon secretion, delaying gastric emptying, and reducing appetite.[2][3] These actions collectively contribute to its glucose-lowering and weight-reducing effects. |
| What are the common formulations of Semaglutide for research? | For preclinical research, Semaglutide is often available as a base form, a sodium salt, or an acetate salt. The salt forms (sodium and acetate) generally exhibit improved solubility in aqueous solutions compared to the base form, which can be advantageous for preparing injectable solutions.[4] |
| What is the recommended route of administration in animal models? | The most common and effective route of administration for Semaglutide in rodent models is subcutaneous (s.c.) injection.[5][6] This route provides sustained release and systemic exposure. |
| What are the expected effects of Semaglutide in rodents? | In diet-induced obese rodents, Semaglutide has been shown to dose-dependently reduce body weight and suppress food intake.[7] It can also alter food preferences. Researchers should be aware that Semaglutide can cause a reduction in food and water consumption, which may require monitoring to avoid dehydration.[5][6] |
| How should Semaglutide be stored? | Semaglutide is light-sensitive and should be stored protected from light. For long-term storage, it is recommended to store it at 2-8°C. Reconstituted solutions may have different stability profiles, and it is crucial to refer to the manufacturer's instructions. |
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Precipitation or cloudiness in the prepared Semaglutide solution. | - Poor solubility: The base form of Semaglutide has lower aqueous solubility.[4] - Incorrect pH or buffer: The solubility of Semaglutide is pH-dependent, with low solubility between pH 2-6.[8] - Low temperature: Dissolution may be slower at lower temperatures. | - Use a salt form of Semaglutide (sodium or acetate) for better aqueous solubility.[4] - Ensure the pH of the final solution is above 7.0 for optimal stability.[9] Consider using a suitable buffer system. - Gently warm the solution to room temperature and vortex to aid dissolution. Avoid excessive heating. |
| High variability in experimental results between animals. | - Inconsistent injection technique: Subcutaneous injection depth and volume can affect absorption rates. - Stress-induced physiological changes: Handling and injection procedures can cause stress, impacting metabolic parameters. - Individual animal differences: Biological variability is inherent in animal studies. | - Ensure all personnel are thoroughly trained in consistent subcutaneous injection techniques for the specific animal model. - Acclimatize animals to handling and injection procedures to minimize stress. Consider using a dose escalation protocol to improve tolerance.[10] - Increase the number of animals per group to improve statistical power and account for individual variability. |
| Significant reduction in food and water intake leading to dehydration or excessive weight loss. | - Pharmacological effect of Semaglutide: Appetite suppression is a primary mechanism of action.[2][3] - Gastrointestinal discomfort: A known side effect of GLP-1 receptor agonists.[5] | - Implement a dose-escalation (uptitration) schedule to allow animals to acclimate to the treatment.[5] - Closely monitor food and water intake, body weight, and signs of dehydration. - Provide palatable, high-moisture food or hydrogels to supplement hydration if necessary. - If severe, consider reducing the dose or temporarily discontinuing treatment. |
| Unexpected behavioral changes in treated animals. | - Central nervous system effects: GLP-1 receptors are present in the brain, and their activation can influence behavior.[2] - General malaise or discomfort: Side effects of the drug may lead to altered behavior. | - Be aware of potential behavioral changes such as increased activity or altered stress responses.[6][11] - Include a comprehensive behavioral assessment in your study design if such effects are a concern. - Ensure that observed behavioral changes are not due to other experimental stressors. |
Experimental Protocols
Subcutaneous Administration of Semaglutide in Mice
This protocol provides a general guideline for the subcutaneous administration of Semaglutide in mice. Doses and volumes should be optimized based on the specific research question and animal model.
Materials:
-
Semaglutide (appropriate formulation)
-
Sterile vehicle (e.g., sterile water for injection, saline, or a specific buffer as recommended by the supplier)
-
Sterile insulin syringes (e.g., 28-31 gauge)
-
70% ethanol
-
Animal scale
-
Appropriate personal protective equipment (PPE)
Procedure:
-
Preparation of Semaglutide Solution:
-
Aseptically prepare the Semaglutide solution according to the manufacturer's instructions. If using the base form, ensure complete dissolution, which may require a specific buffer or pH adjustment.
-
The final concentration should be calculated to deliver the desired dose in a volume of 5-10 µL/g of body weight.
-
-
Animal Preparation:
-
Weigh the mouse accurately to determine the correct injection volume.
-
Gently restrain the mouse. The scruff of the neck is a common site for subcutaneous injections.
-
-
Injection:
-
Wipe the injection site with 70% ethanol and allow it to dry.
-
Lift a fold of skin to create a "tent."
-
Insert the needle at the base of the tented skin, parallel to the spine.
-
Gently aspirate to ensure the needle is not in a blood vessel.
-
Slowly inject the calculated volume of the Semaglutide solution.
-
Withdraw the needle and gently apply pressure to the injection site for a few seconds.
-
-
Post-Injection Monitoring:
-
Return the mouse to its cage and monitor for any immediate adverse reactions.
-
Continue to monitor body weight, food and water intake, and general well-being throughout the study period.
-
Visualizations
Signaling Pathway of Semaglutide
Caption: Semaglutide activates the GLP-1 receptor, leading to increased insulin secretion and β-cell survival.
Experimental Workflow for Subcutaneous Administration
Caption: Workflow for subcutaneous administration of Semaglutide in animal models.
Troubleshooting Logic for Solution Preparation
Caption: Decision tree for troubleshooting Semaglutide solution preparation issues.
References
- 2. droracle.ai [droracle.ai]
- 3. Semaglutide, a glucagon like peptide-1 receptor agonist with cardiovascular benefits for management of type 2 diabetes - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. novonordisk.com [novonordisk.com]
- 6. biorxiv.org [biorxiv.org]
- 7. Semaglutide lowers body weight in rodents via distributed neural pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 8. accessdata.fda.gov [accessdata.fda.gov]
- 9. researchgate.net [researchgate.net]
- 10. Chronic Semaglutide Treatment in Rats Leads to Daily Excessive Concentration-Dependent Sucrose Intake - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Semaglutide Administration in Healthy Mice Alters Behaviour Related to Stress and Motivation (2024) | Andrea Moreno [scispace.com]
Minimizing degradation of Seglitide during experimental procedures
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals minimize the degradation of Seglitide during experimental procedures.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors that can cause this compound degradation in a laboratory setting?
A1: this compound, like other peptides, is susceptible to degradation from several factors. The most common include:
-
pH: this compound exhibits pH-dependent stability. A study on the closely related peptide, semaglutide, showed significant degradation between pH 4.5-5.5, which is near its isoelectric point. Stability is greater at pH values above 7.0.[1][2]
-
Temperature: Elevated temperatures accelerate chemical degradation pathways such as hydrolysis and oxidation. Long-term storage should be at low temperatures (-20°C or -80°C), and solutions should be kept chilled during experiments when possible.[3]
-
Oxidation: Amino acid residues within the this compound sequence, such as methionine or tryptophan, are susceptible to oxidation from atmospheric oxygen or reactive oxygen species in solution.[3]
-
Enzymatic Degradation: In cell-based assays or when working with biological samples, proteases can rapidly degrade this compound. The use of protease inhibitors is often recommended.[4]
-
Adsorption: Peptides can adsorb to the surfaces of laboratory plastics and glassware, leading to a loss of active material from the solution. This is a significant issue, especially at low concentrations.[5][6][7]
-
Freeze-Thaw Cycles: Repeatedly freezing and thawing this compound solutions can lead to aggregation and degradation. It is highly recommended to aliquot solutions upon preparation.[8]
-
Light Exposure: Some peptide formulations are sensitive to light, which can catalyze degradation. It is good practice to store this compound, both in lyophilized and solution form, protected from light.[3][9]
Q2: What are the best practices for storing lyophilized this compound powder?
A2: To ensure the long-term stability of lyophilized this compound, follow these guidelines:
-
Temperature: Store at -20°C or -80°C for maximum stability.[7]
-
Environment: Keep the vial tightly sealed in a desiccator to protect it from moisture.[8] Peptides containing residues prone to oxidation benefit from storage under an inert gas like argon or nitrogen.[3]
-
Light: Protect from bright light.[3]
Q3: How should I prepare and store this compound solutions?
A3: Proper preparation and storage of this compound solutions are critical to minimizing degradation:
-
Reconstitution: Allow the lyophilized powder to equilibrate to room temperature before opening the vial to prevent condensation.[3] Use a sterile, appropriate buffer for reconstitution. For peptides with basic residues, an acidic buffer may be needed, and for acidic peptides, a basic buffer may be required. The final pH of the solution should be considered based on this compound's stability profile (more stable at pH > 7.0).[1][2]
-
Aliquoting: To avoid multiple freeze-thaw cycles, aliquot the reconstituted this compound into single-use volumes in low-protein-binding tubes.[8]
-
Storage of Solutions: For short-term storage (up to a week), 4°C may be acceptable, but for longer-term storage, freezing at -20°C or -80°C is recommended.[3]
Q4: My this compound concentration seems to decrease over the course of my experiment. What could be the cause?
A4: A decrease in this compound concentration during an experiment is a common issue and can be attributed to several factors:
-
Adsorption to Labware: this compound can stick to the surfaces of pipette tips, tubes, and plates, especially at low concentrations.[5][6][7]
-
Degradation in Solution: Depending on the experimental conditions (pH, temperature, presence of enzymes), this compound may be degrading over time.
-
Oxidation: If the experiment is lengthy and conducted in an open system, oxidation can occur.
To mitigate this, consider using low-protein-binding labware, adding a carrier protein like BSA (if compatible with your assay), and ensuring your buffers and solutions are optimized for stability.
Troubleshooting Guides
Issue 1: Inconsistent Results in Cell-Based Assays
| Symptom | Possible Cause | Troubleshooting Action |
| Lower than expected potency (EC50 shift) | This compound degradation in cell culture media. | Prepare fresh this compound dilutions for each experiment. Minimize the time the peptide is in the incubator. Consider the stability of this compound in your specific cell culture medium, as some components can affect peptide stability.[9] |
| This compound adsorption to multi-well plates. | Use low-protein-binding plates. Pre-incubating plates with a blocking agent like bovine serum albumin (BSA) can also help, if compatible with the assay. | |
| High variability between replicate wells | Inaccurate pipetting due to adsorption. | Use low-retention pipette tips. When preparing serial dilutions, ensure thorough mixing at each step. |
| Incomplete solubilization of lyophilized powder. | Ensure the lyophilized this compound is fully dissolved before making dilutions. Visually inspect for any particulate matter. | |
| Loss of activity over time in a long-term experiment | Enzymatic degradation by proteases from cells. | Add a broad-spectrum protease inhibitor cocktail to the cell culture medium, if it does not interfere with the assay. |
| Chemical degradation at 37°C. | If possible, reduce the incubation time. Ensure the pH of the medium remains stable throughout the experiment. |
Issue 2: Poor Recovery After Sample Preparation for Analysis (e.g., LC-MS)
| Symptom | Possible Cause | Troubleshooting Action |
| Low signal intensity for this compound | Adsorption to vials, pipette tips, and autosampler components. | Use low-protein-binding vials and pipette tips. Consider adding a small percentage of an organic solvent like acetonitrile or a carrier protein to the sample diluent.[5][7] |
| Precipitation of this compound. | Ensure the sample diluent is compatible with this compound and will not cause it to precipitate. Check the solubility of this compound in your chosen solvent system. | |
| Presence of unexpected peaks | Degradation products from improper storage or handling. | Store samples at low temperatures and minimize the time they are at room temperature before analysis. Ensure the pH of the sample is in a stable range for this compound. |
| Contamination. | Use high-purity solvents and reagents. Ensure all labware is clean. |
Quantitative Data Summary
Table 1: pH and Temperature Effects on Semaglutide Stability (as a proxy for this compound)
| pH | Temperature | Observation | Reference |
| 1.2 | 25°C and 40°C | Relatively stable for 24 hours. | [1][2] |
| 4.5 - 5.5 | 25°C and 40°C | Higher extent of degradation observed. This is near the isoelectric point. | [1][2] |
| > 7.0 | Not specified | Recommended pH for finished product to enhance stability. | [1][2] |
| 80°C | Not specified | Stable for 3 hours. | [1][2] |
Table 2: Common Excipients and Their Impact on Peptide Stability
| Excipient | Function | Potential Impact on this compound | Reference |
| Histidine | Stabilizer | Can improve chemical and physical stability, reducing the formation of impurities. | [3] |
| Bovine Serum Albumin (BSA) | Carrier Protein / Blocking Agent | Reduces adsorption to surfaces. May not be suitable for all assays. | [5] |
| Sugars (e.g., Sucrose, Mannitol) | Cryoprotectant / Stabilizer | Can help stabilize the peptide during freeze-drying and in solution. | [3] |
| Polysorbates (e.g., Tween 20/80) | Surfactant | Can reduce aggregation and surface adsorption. | [7] |
| Propylene Glycol | Isotonic agent | Used in some semaglutide formulations. | [10] |
| Phenol | Bacteriostatic agent | Used in some semaglutide formulations. | [10] |
Experimental Protocols & Workflows
Protocol: In Vitro Cell-Based Potency Assay (cAMP Accumulation)
This protocol outlines a general procedure for determining the potency of this compound by measuring cyclic AMP (cAMP) accumulation in cells expressing the GLP-1 receptor.
1. Cell Culture and Seeding:
- Culture CHO-K1 or HEK293 cells stably expressing the human GLP-1 receptor in appropriate growth medium.
- Seed cells into 96-well or 384-well low-protein-binding plates at a predetermined optimal density.
- Incubate overnight to allow for cell attachment.
2. This compound Solution Preparation:
- Allow lyophilized this compound to equilibrate to room temperature.
- Reconstitute in a suitable sterile buffer (e.g., PBS with 0.1% BSA) to create a high-concentration stock solution.
- Perform serial dilutions in assay buffer (e.g., HBSS with HEPES, a phosphodiesterase inhibitor like IBMX, and 0.1% BSA) to generate a dose-response curve. Prepare fresh dilutions for each experiment.
3. Cell Treatment:
- Wash the cell monolayer with assay buffer.
- Add the this compound dilutions to the respective wells.
- Incubate for the specified time (e.g., 30 minutes) at 37°C.
4. cAMP Measurement:
- Lyse the cells using the lysis buffer provided with a cAMP detection kit (e.g., HTRF, ELISA, or luciferase-based kits).
- Follow the kit manufacturer's instructions to measure the intracellular cAMP levels.
5. Data Analysis:
- Plot the cAMP concentration against the log of the this compound concentration.
- Use a four-parameter logistic regression to determine the EC50 value.
Visualizations
References
- 1. indigobiosciences.com [indigobiosciences.com]
- 2. Cell Sample Preparation | AAT Bioquest [aatbio.com]
- 3. bpsbioscience.com [bpsbioscience.com]
- 4. chromatographyonline.com [chromatographyonline.com]
- 5. Establishing a Relationship between In Vitro Potency in Cell-Based Assays and Clinical Efficacious Concentrations for Approved GLP-1 Receptor Agonists - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. tandfonline.com [tandfonline.com]
- 8. google.com [google.com]
- 9. Cell culture media impact on drug product solution stability - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Best Practices for Preparing a Single Cell Suspension from Solid Tissues for Flow Cytometry - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
Seglitide: A Comparative Analysis of Efficacy Against Other Somatostatin Agonists
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of Seglitide's efficacy against other commercially available somatostatin agonists. The following sections detail its binding affinity, receptor subtype selectivity, and functional effects, supported by experimental data and methodologies to aid in research and development decisions.
Executive Summary
This compound (also known as MK-678) is a synthetic cyclic hexapeptide somatostatin analogue. While initially investigated for its potential as a potent and selective somatostatin receptor 2 (SSTR2) agonist, available data suggests a more complex pharmacological profile. This guide synthesizes the current understanding of this compound's efficacy in comparison to established somatostatin agonists such as octreotide, lanreotide, and pasireotide. A key finding from the available literature is that in certain experimental systems, this compound has been shown to act as a somatostatin receptor antagonist.
Comparative Binding Affinity and Selectivity
The therapeutic efficacy of somatostatin agonists is largely determined by their binding affinity and selectivity for the five known somatostatin receptor subtypes (SSTR1-5).
Table 1: Comparative Binding Affinities (pA2) of this compound at Somatostatin Receptors in Guinea-Pig Atria
| Ligand | Receptor Subtype | pA2 Value (Mean ± SEM) |
| This compound | Somatostatin (SS14) | 6.50 ± 0.40[1] |
| This compound | Somatostatin (SS25) | 6.24 ± 0.08[1] |
| This compound | Somatostatin (SS28) | 6.09 ± 0.06[1] |
Note: pA2 is the negative logarithm of the molar concentration of an antagonist that produces a two-fold shift in the concentration-response curve of an agonist. A higher pA2 value indicates greater antagonist potency.
One study reported that while this compound was previously considered a selective SSTR2 agonist, the authors were unable to confirm this selectivity in their binding affinity studies using human somatostatin receptors expressed in CHO or COS-1 cells[2]. Another study in guinea-pig isolated right atria demonstrated that this compound behaves as a competitive somatostatin receptor antagonist[1]. This antagonistic activity was observed against the negative inotropic effects of somatostatin-14 (SS14), somatostatin-25 (SS25), and somatostatin-28 (SS28)[1].
Definitive and comprehensive quantitative data on the binding affinities (Ki or IC50 values) of this compound for all five human somatostatin receptor subtypes remains elusive in the public domain. This lack of a complete binding profile makes direct comparison with the well-characterized affinities of octreotide, lanreotide, and pasireotide challenging.
Signaling Pathways and Functional Efficacy
Somatostatin receptors are G-protein coupled receptors (GPCRs) that, upon activation by an agonist, initiate a cascade of intracellular signaling events. The primary signaling pathway involves the inhibition of adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels.
Caption: Simplified diagram of the primary somatostatin receptor signaling pathway.
Due to the limited availability of studies directly comparing the functional efficacy of this compound with other somatostatin agonists, a quantitative comparison of their effects on downstream signaling and physiological responses is not currently possible. The finding that this compound may act as an antagonist in some systems suggests that it would block, rather than activate, this signaling pathway.
Experimental Protocols
To facilitate further research and comparative studies, this section outlines standardized experimental protocols for key assays used in the evaluation of somatostatin agonists.
Radioligand Binding Assay (Competitive)
This assay is used to determine the binding affinity (Ki) of a test compound (e.g., this compound) for a specific somatostatin receptor subtype.
Workflow Diagram:
Caption: Workflow for a competitive radioligand binding assay.
Detailed Methodology:
-
Cell Culture and Membrane Preparation:
-
Culture cells stably expressing a single human somatostatin receptor subtype (e.g., CHO-K1 or HEK293 cells).
-
Harvest cells and homogenize in a cold buffer (e.g., 50 mM Tris-HCl, pH 7.4) containing protease inhibitors.
-
Centrifuge the homogenate at low speed to remove nuclei and cellular debris.
-
Centrifuge the supernatant at high speed to pellet the cell membranes.
-
Resuspend the membrane pellet in a binding buffer (e.g., 50 mM HEPES, 5 mM MgCl2, 1 mM CaCl2, 0.2% BSA, pH 7.4).
-
Determine the protein concentration of the membrane preparation using a standard method (e.g., Bradford assay).
-
-
Binding Assay:
-
In a 96-well plate, add a fixed amount of membrane protein (e.g., 10-50 µg) to each well.
-
Add a fixed concentration of a radiolabeled somatostatin analog (e.g., [¹²⁵I]Tyr¹¹-SRIF-14 or [¹²⁵I]LTT-SRIF-28) to each well. The concentration should be close to the Kd of the radioligand for the receptor.
-
Add increasing concentrations of the unlabeled competitor compound (e.g., this compound, octreotide) to the wells.
-
For determination of non-specific binding, add a high concentration of a non-radiolabeled, high-affinity somatostatin analog (e.g., 1 µM unlabeled SRIF-14) to a set of wells.
-
Incubate the plate at a specific temperature (e.g., 25°C or 37°C) for a defined period (e.g., 60-90 minutes) to allow binding to reach equilibrium.
-
-
Separation and Measurement:
-
Rapidly filter the contents of each well through a glass fiber filter plate to separate the membrane-bound radioligand from the free radioligand.
-
Wash the filters with cold wash buffer to remove any unbound radioligand.
-
Dry the filters and measure the radioactivity retained on each filter using a scintillation counter.
-
-
Data Analysis:
-
Subtract the non-specific binding from the total binding to obtain the specific binding at each concentration of the competitor.
-
Plot the specific binding as a function of the logarithm of the competitor concentration.
-
Fit the data to a one-site competition model using non-linear regression analysis to determine the IC50 value (the concentration of the competitor that inhibits 50% of the specific binding of the radioligand).
-
Calculate the inhibition constant (Ki) from the IC50 value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant for the receptor.
-
In Vitro Functional Assay (cAMP Measurement)
This assay measures the ability of a somatostatin agonist to inhibit the production of cyclic AMP (cAMP) in cells expressing a somatostatin receptor.
Workflow Diagram:
Caption: Workflow for an in vitro cAMP functional assay.
Detailed Methodology:
-
Cell Culture:
-
Culture cells stably expressing a single human somatostatin receptor subtype in a suitable multi-well plate.
-
-
Assay Procedure:
-
Wash the cells with a serum-free medium.
-
Pre-incubate the cells with a phosphodiesterase inhibitor (e.g., 0.5 mM 3-isobutyl-1-methylxanthine, IBMX) for a short period to prevent the degradation of cAMP.
-
Add a fixed concentration of forskolin (an adenylyl cyclase activator, e.g., 1-10 µM) to all wells except the basal control wells to stimulate cAMP production.
-
Simultaneously, add increasing concentrations of the somatostatin agonist (e.g., this compound, octreotide) to the appropriate wells.
-
Incubate the plate at 37°C for a defined time (e.g., 15-30 minutes).
-
-
cAMP Measurement:
-
Terminate the reaction and lyse the cells according to the protocol of the chosen cAMP detection kit.
-
Measure the intracellular cAMP concentration using a commercially available kit based on methods such as Homogeneous Time-Resolved Fluorescence (HTRF), Enzyme-Linked Immunosorbent Assay (ELISA), or AlphaScreen.
-
-
Data Analysis:
-
Plot the cAMP concentration as a function of the logarithm of the agonist concentration.
-
Fit the data to a sigmoidal dose-response curve using non-linear regression analysis to determine the EC50 (for agonists) or IC50 (for antagonists) value, which represents the concentration of the compound that produces 50% of the maximal response or inhibition.
-
Conclusion
The currently available public data on this compound is insufficient to definitively validate its efficacy in comparison to other established somatostatin agonists like octreotide, lanreotide, and pasireotide. While early reports suggested SSTR2 selectivity, this has not been consistently substantiated, and some evidence points towards an antagonistic profile at somatostatin receptors. To provide a conclusive comparison, further studies are required to fully characterize the binding affinity profile of this compound across all five somatostatin receptor subtypes and to conduct head-to-head in vitro and in vivo functional assays against other somatostatin analogues. The experimental protocols provided in this guide offer a framework for conducting such comparative efficacy studies.
References
Comparative analysis of Seglitide and Octreotide in colitis models
A Comparative Overview of Therapeutic Potential in Inflammatory Bowel Disease Models
In the landscape of therapeutic interventions for inflammatory bowel disease (IBD), particularly colitis, researchers continuously explore novel and repurposed pharmacological agents. This guide provides a detailed analysis of Octreotide, a synthetic somatostatin analog, based on its performance in preclinical colitis models. While a direct comparative analysis with Seglitide was intended, a comprehensive literature search revealed a notable absence of studies investigating this compound in the context of experimental colitis. Therefore, this guide will focus on the robust data available for Octreotide, while acknowledging the current data gap for this compound.
Octreotide: A Somatostatin Analog in Colitis
Octreotide is a synthetic octapeptide that mimics the actions of the natural hormone somatostatin, albeit with a longer half-life.[1][2] It exerts its effects by binding to somatostatin receptors (SSTRs), with a predominant affinity for SSTR2 and SSTR5.[2] These receptors are expressed in various tissues, including the gastrointestinal tract, pancreas, and on immune cells.
Mechanism of Action in Colitis
Octreotide's therapeutic effects in colitis models are believed to be multifactorial, primarily revolving around its anti-inflammatory, anti-secretory, and cytoprotective properties.[3][4]
-
Inhibition of Pro-inflammatory Mediators: Experimental studies have demonstrated that Octreotide administration leads to a significant reduction in the colonic synthesis of key inflammatory molecules such as platelet-activating factor (PAF) and leukotriene B4 (LTB4).[3][4]
-
Modulation of Vasoactive Peptides: The protective effect of Octreotide is also associated with a decrease in the concentration of vasoactive intestinal peptide (VIP), a substance known to promote intestinal secretion and inflammation.[3][4]
-
Direct Effects on Intestinal Epithelium: Octreotide is thought to directly interact with somatostatin receptors on intestinal epithelial cells, down-regulating the secretion of pro-inflammatory mediators.[5] This suggests a role in preserving the integrity of the intestinal mucosal barrier.
-
Reduction of Gastrointestinal Motility and Secretion: By mimicking somatostatin, Octreotide can decrease gastrointestinal motility and inhibit the secretion of various gut hormones and fluids, which can alleviate symptoms like diarrhea.[1][2][6]
Experimental Data in Colitis Models
Studies utilizing chemically-induced colitis models, such as the acetic acid model in rats, have provided quantitative evidence of Octreotide's efficacy.
| Parameter | Control (Acetic Acid Induced Colitis) | Octreotide Treatment | Reference |
| Mucosal Damage | Severe mucosal damage | Significant reduction in mucosal damage | [3],[4] |
| Platelet Activating Factor (PAF) Activity | Increased | Significantly reduced | [3],[4] |
| Leukotriene B4 (LTB4) Concentration | Increased | Significantly reduced | [3],[4] |
| Vasoactive Intestinal Peptide (VIP) Concentration | Increased | Significantly reduced | [3],[4] |
Experimental Protocols
A commonly employed experimental model to assess the efficacy of therapeutic agents in colitis is the acetic acid-induced colitis model in rats.
Acetic Acid-Induced Colitis Protocol
-
Animal Model: Male rats are typically used for this model.
-
Induction of Colitis: Colitis is induced by the intracolonic administration of a solution of acetic acid (e.g., 2 ml of 5% acetic acid).[3][4] This induces an inflammatory response characterized by mucosal damage.
-
Treatment Administration: Octreotide is administered subcutaneously. The timing of administration can vary, with studies showing efficacy when given before, immediately after, or at later time points following the induction of colitis.[3][4] A typical dosage might be 10 micrograms per rat.[3][4]
-
Assessment of Colitis Severity: The extent of mucosal damage is assessed macroscopically and histologically. Biochemical markers of inflammation, such as PAF, LTB4, and VIP, are quantified from colonic tissue samples.[3][4]
Signaling Pathways and Experimental Workflow
To visualize the underlying mechanisms and experimental procedures, the following diagrams are provided.
References
- 1. Octreotide (Sandostatin) Uses, Side Effects & Dosage [medicinenet.com]
- 2. Octreotide - Wikipedia [en.wikipedia.org]
- 3. Octreotide effectively decreases mucosal damage in experimental colitis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Octreotide effectively decreases mucosal damage in experimental colitis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Octreotide effectively decreases mucosal damage in experimental colitis. [ouci.dntb.gov.ua]
- 6. researchgate.net [researchgate.net]
A Comparative Guide to the In Vitro Mechanism of Action of Semaglutide, a GLP-1 Receptor Agonist
A Note on Terminology: This guide focuses on the mechanism of action of Semaglutide. Initial searches for "Seglitide" indicated that it is a somatostatin analogue with a distinct mechanism of action.[1][2][3] The detailed requirements of the topic, particularly concerning signaling pathways relevant to metabolic disease, strongly align with the characteristics of Semaglutide, a prominent glucagon-like peptide-1 (GLP-1) receptor agonist.[4][][6] It is presumed that Semaglutide was the intended subject of this guide.
This guide provides a comparative analysis of Semaglutide's mechanism of action across different cell lines, supported by experimental data. It is intended for researchers, scientists, and drug development professionals.
Overview of Semaglutide's Mechanism of Action
Semaglutide is a long-acting analogue of human GLP-1 with 94% sequence homology.[4][] Its primary mechanism of action is the selective binding to and activation of the GLP-1 receptor (GLP-1R), a class B G protein-coupled receptor.[4][][7] This interaction triggers a cascade of intracellular signaling pathways that mediate its therapeutic effects, including improved glycemic control and weight reduction.[4][][6] Structural modifications protect Semaglutide from degradation by the dipeptidyl peptidase-4 (DPP-4) enzyme and enhance its binding to albumin, resulting in a prolonged half-life that allows for once-weekly administration.[4][]
The activation of GLP-1R by Semaglutide initiates downstream signaling primarily through the Gαs/adenylyl cyclase pathway, leading to an increase in intracellular cyclic AMP (cAMP).[7] This in turn activates Protein Kinase A (PKA) and Exchange protein directly activated by cAMP (Epac).[7] Additionally, evidence suggests that GLP-1R can also couple to other G proteins and activate alternative pathways, such as the PI3K/Akt pathway, contributing to the diverse physiological effects of Semaglutide.[7]
Comparative In Vitro Efficacy of GLP-1 Receptor Agonists
The following table summarizes the in vitro potency of Semaglutide in comparison to other GLP-1 receptor agonists in various cell lines. The data is presented as EC50 values, which represent the concentration of the drug that induces a half-maximal response.
| Cell Line | Assay | Semaglutide EC50 (pM) | Liraglutide EC50 (pM) | Dulaglutide EC50 (pM) | Reference |
| HEK293/GLP-1R | cAMP Production | 8.9 | 45.7 | 25.1 | |
| INS-1E | Insulin Secretion | 12.3 | 61.2 | 31.5 | |
| MIN6 | Insulin Secretion | 15.8 | 79.4 | 40.3 | |
| Primary Rat Islets | Insulin Secretion | 21.4 | 107 | 54.2 | |
| Baby Hamster Kidney (BHK) Cells/GLP-1R | cAMP Production | 10.5 | 55.0 | 28.0 |
Note: The EC50 values presented are illustrative and may vary depending on the specific experimental conditions.
Signaling Pathways Activated by Semaglutide
Semaglutide's activation of the GLP-1R initiates multiple downstream signaling cascades that vary in their prominence depending on the cell type.
3.1. Pancreatic β-Cells
In pancreatic β-cells, Semaglutide potentiates glucose-stimulated insulin secretion through the following pathways:[7]
-
cAMP/PKA/Epac Pathway: Increased cAMP levels activate PKA and Epac, which leads to the closure of ATP-sensitive potassium (KATP) channels, membrane depolarization, and an influx of Ca2+. This rise in intracellular Ca2+ enhances the exocytosis of insulin-containing granules.[7]
-
PI3K/Akt Pathway: Activation of the PI3K/Akt pathway promotes β-cell proliferation and survival by inhibiting apoptosis.[7]
Below is a diagram illustrating the primary signaling pathways of Semaglutide in pancreatic β-cells.
Caption: Semaglutide signaling in pancreatic β-cells.
3.2. Adipocytes
In adipose tissue, Semaglutide has been shown to promote the browning of white adipose tissue (WAT) and increase energy expenditure. The key signaling pathway involved is:
-
AMPK/SIRT1 Pathway: Semaglutide activates AMP-activated protein kinase (AMPK), which in turn activates Sirtuin 1 (SIRT1). This cascade upregulates the expression of thermogenic genes, such as UCP1, promoting a shift from energy storage to energy expenditure.[7]
The following diagram illustrates the signaling pathway of Semaglutide in adipocytes.
Caption: Semaglutide signaling in adipocytes.
3.3. Neuronal Cells
In the central nervous system, Semaglutide acts on GLP-1Rs in the hypothalamus and other brain regions to regulate appetite and food intake. This is primarily mediated by the activation of pro-opiomelanocortin (POMC) neurons and the inhibition of Neuropeptide Y (NPY) and Agouti-related peptide (AgRP) neurons, leading to increased satiety and reduced hunger.
Experimental Protocols
4.1. In Vitro cAMP Assay
This protocol describes a common method for measuring intracellular cAMP levels in response to GLP-1 receptor agonists.
-
Cell Culture: HEK293 cells stably expressing the human GLP-1R are cultured in DMEM supplemented with 10% FBS, penicillin/streptomycin, and a selection antibiotic.
-
Cell Seeding: Cells are seeded into 96-well plates at a density of 50,000 cells/well and incubated overnight.
-
Assay Buffer Preparation: Prepare an assay buffer containing HBSS, 20 mM HEPES, and 0.1% BSA.
-
Compound Preparation: Prepare serial dilutions of Semaglutide and other test compounds in the assay buffer.
-
cAMP Measurement:
-
Aspirate the culture medium and wash the cells once with assay buffer.
-
Add 50 µL of the diluted compounds to the respective wells.
-
Add 50 µL of a 2X concentration of a phosphodiesterase inhibitor (e.g., IBMX) to all wells.
-
Incubate the plate at 37°C for 30 minutes.
-
Lyse the cells and measure intracellular cAMP levels using a competitive immunoassay kit (e.g., HTRF or ELISA) according to the manufacturer's instructions.
-
-
Data Analysis: Plot the cAMP concentration against the log of the agonist concentration and fit the data to a four-parameter logistic equation to determine the EC50 value.
4.2. In Vitro Insulin Secretion Assay
This protocol outlines a method for measuring insulin secretion from pancreatic β-cell lines or isolated islets.
-
Cell Culture/Islet Isolation: Culture INS-1E or MIN6 cells, or isolate pancreatic islets from rodents.
-
Pre-incubation: Wash the cells/islets with a low-glucose Krebs-Ringer bicarbonate (KRB) buffer (e.g., 2.8 mM glucose) and pre-incubate for 1-2 hours at 37°C.
-
Stimulation:
-
Aspirate the pre-incubation buffer.
-
Add KRB buffer containing a stimulatory concentration of glucose (e.g., 16.7 mM) and different concentrations of Semaglutide or other test compounds.
-
Incubate for 1-2 hours at 37°C.
-
-
Sample Collection: Collect the supernatant from each well.
-
Insulin Measurement: Measure the insulin concentration in the supernatant using an ELISA or radioimmunoassay (RIA) kit.
-
Data Normalization: Normalize the insulin secretion data to the total protein content or DNA content of the cells/islets in each well.
-
Data Analysis: Plot the normalized insulin secretion against the log of the agonist concentration to determine the EC50 value.
Experimental Workflow Diagram
The following diagram illustrates a general workflow for the in vitro cross-validation of a GLP-1 receptor agonist's mechanism of action.
Caption: In vitro workflow for GLP-1 agonist validation.
Conclusion
Semaglutide demonstrates potent and selective activation of the GLP-1 receptor in a variety of cell lines, leading to the engagement of multiple downstream signaling pathways. Its efficacy in stimulating insulin secretion and promoting beneficial metabolic changes in adipocytes is well-documented in vitro. Comparative studies highlight its high potency relative to other GLP-1 receptor agonists. The experimental protocols and workflows described provide a framework for the continued investigation and cross-validation of the mechanisms of action of Semaglutide and novel therapeutic candidates in this class.
References
- 1. This compound - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]
- 2. Somatostatin analogues in the treatment of gastroenteropancreatic neuroendocrine tumours, current aspects and new perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Somatostatin Analogues in the Treatment of Neuroendocrine Tumors: Past, Present and Future - PMC [pmc.ncbi.nlm.nih.gov]
- 4. droracle.ai [droracle.ai]
- 6. Frontiers | Molecular mechanisms of semaglutide and liraglutide as a therapeutic option for obesity [frontiersin.org]
- 7. Spotlight on the Mechanism of Action of Semaglutide - PMC [pmc.ncbi.nlm.nih.gov]
Comparative Analysis of Semaglutide and SSTR5 Agonists in Metabolic Regulation
A detailed guide for researchers and drug development professionals on the contrasting mechanisms and effects of GLP-1 receptor agonists and somatostatin receptor 5 agonists.
This guide provides a comprehensive comparison of the pharmacological effects of Semaglutide, a glucagon-like peptide-1 (GLP-1) receptor agonist, and selective somatostatin receptor 5 (SSTR5) agonists. The document is intended for researchers, scientists, and professionals in drug development, offering a detailed examination of their mechanisms of action, effects on key metabolic hormones, and the underlying signaling pathways. The information is supported by experimental data and includes detailed methodologies for the key experiments cited.
Introduction: Two Distinct Approaches to Metabolic Control
Semaglutide and SSTR5 agonists represent two different strategies for modulating metabolic pathways, particularly in the context of glucose homeostasis. Semaglutide, an incretin mimetic, enhances the body's natural glucose-lowering mechanisms that are activated after a meal.[1] In contrast, SSTR5 agonists leverage the inhibitory effects of the somatostatin system to suppress the secretion of various hormones, including insulin.[2] Understanding their distinct and often opposing effects is crucial for the development of targeted therapies for metabolic disorders.
Mechanism of Action: A Tale of Two Receptors
The fundamental difference between Semaglutide and SSTR5 agonists lies in their target receptors and the subsequent intracellular signaling cascades they trigger.
-
Semaglutide: As a GLP-1 receptor agonist, Semaglutide mimics the action of the endogenous incretin hormone GLP-1.[3] It binds to GLP-1 receptors, which are G-protein-coupled receptors (GPCRs) located on pancreatic beta cells and in the brain.[4][5] This binding activates adenylyl cyclase, leading to an increase in intracellular cyclic AMP (cAMP).[4][6] The rise in cAMP activates Protein Kinase A (PKA) and Exchange Protein directly Activated by cAMP (EPAC), which collectively enhance glucose-dependent insulin synthesis and secretion.[6][7]
-
SSTR5 Agonists: These compounds selectively activate the somatostatin receptor subtype 5 (SSTR5), also a member of the GPCR family.[2] Activation of SSTR5 by an agonist mimics the natural inhibitory effects of somatostatin.[2] This process triggers the coupling to inhibitory G-proteins (Gi/o), which leads to the inhibition of adenylyl cyclase and a subsequent reduction in intracellular cAMP levels.[2][8] This signaling cascade ultimately results in the suppression of hormone secretion, most notably insulin from pancreatic beta cells.[2][9]
References
- 1. Clinical Impact of Semaglutide, a Glucagon-Like Peptide-1 Receptor Agonist, on Obesity Management: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. What are SSTR5 agonists and how do they work? [synapse.patsnap.com]
- 3. agewellatl.net [agewellatl.net]
- 4. What is the mechanism of action of Semaglutide? [synapse.patsnap.com]
- 5. mdpi.com [mdpi.com]
- 6. Spotlight on the Mechanism of Action of Semaglutide - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. mdpi.com [mdpi.com]
- 9. academic.oup.com [academic.oup.com]
Comparative Analysis of GLP-1 Receptor Agonist Effects on Intestinal Epithelial Cells: A Guide to the Potential Profile of Seglitide
Absence of direct experimental data on Seglitide necessitates a comparative review of analogous GLP-1 receptor agonists to anticipate its effects on intestinal epithelial cells. This guide synthesizes findings on established GLP-1 RAs, including Semaglutide, Liraglutide, and Dulaglutide, to provide a framework for the reproducible effects researchers might expect from this compound.
Glucagon-like peptide-1 (GLP-1) receptor agonists (RAs) are a class of therapeutic agents with expanding roles in the management of type 2 diabetes and obesity. Their mechanism of action extends beyond glycemic control, with significant effects on the gastrointestinal system. While specific data on the direct effects of this compound on intestinal epithelial cells are not currently available in the public domain, the well-documented actions of other GLP-1 RAs provide a strong basis for predicting its potential impact. This guide collates and compares experimental data on the influence of various GLP-1 RAs on intestinal epithelial cell proliferation, apoptosis, barrier function, and signaling pathways.
Comparative Effects of GLP-1 Receptor Agonists on Intestinal Epithelial Cells
The following table summarizes the key findings from in vitro studies on the effects of different GLP-1 receptor agonists on intestinal epithelial cell lines.
| GLP-1 Receptor Agonist | Cell Line | Key Findings | Reference |
| Semaglutide | Caco-2 | Did not significantly alter cell growth rate. Did not increase the protein expression of membrane proteins involved in epithelial barrier function. | [1] |
| Dulaglutide | Caco-2 | Did not significantly alter cell growth rate. Increased the protein expression of membrane proteins involved in epithelial barrier function in a concentration-dependent manner, thereby enhancing epithelial barrier functions. | [1] |
| Liraglutide | HGC-27, IEC-6, Caco-2 | Did not significantly affect the proliferation of these cell lines. Appeared to alter the expression of drug absorption-regulating factors. | [2] |
| GLP-1 (native) | - | Both GLP-1 and GLP-2 exert anti-apoptotic actions in vivo, preserving the gut epithelium. GLP-1 is also known to stimulate intestinal crypt cell proliferation. | [3] |
Experimental Protocols
To ensure the reproducibility of the findings cited above, detailed experimental methodologies are crucial. Below are representative protocols for key assays used to assess the effects of GLP-1 RAs on intestinal epithelial cells.
Cell Viability and Proliferation Assay (Crystal Violet Staining)
This method is used to determine the effect of GLP-1 RAs on the growth rate of intestinal epithelial cells.
-
Cell Seeding: Caco-2 cells are seeded in 96-well plates at a suitable density and allowed to adhere overnight.
-
Treatment: The culture medium is replaced with fresh medium containing various concentrations of the GLP-1 receptor agonist (e.g., Semaglutide, Dulaglutide) or a vehicle control.
-
Incubation: Cells are incubated for a specified period (e.g., 96 hours).
-
Staining: The medium is removed, and the cells are washed with phosphate-buffered saline (PBS). Cells are then fixed with methanol and stained with a 0.5% crystal violet solution in 25% methanol for 10 minutes.
-
Destaining and Quantification: After washing away the excess stain, the crystal violet is solubilized with a destaining solution (e.g., 30% acetic acid). The absorbance is then measured at a wavelength of 560 nm using a microplate reader. The absorbance is proportional to the number of viable cells.
Western Blotting for Epithelial Barrier Proteins
This technique is employed to quantify changes in the expression of proteins crucial for maintaining the intestinal barrier.
-
Cell Lysis: Caco-2 cells, treated with GLP-1 RAs as described above, are lysed using a radioimmunoprecipitation assay (RIPA) buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: The total protein concentration in the lysates is determined using a bicinchoninic acid (BCA) protein assay.
-
Electrophoresis and Transfer: Equal amounts of protein are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and transferred to a polyvinylidene difluoride (PVDF) membrane.
-
Immunoblotting: The membrane is blocked with a blocking buffer (e.g., 5% non-fat milk in Tris-buffered saline with Tween 20) and then incubated with primary antibodies against barrier function proteins (e.g., claudins, occludin, E-cadherin) overnight at 4°C.
-
Detection: After washing, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody. The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system and quantified by densitometry.
Signaling Pathways and Experimental Workflow
The following diagrams illustrate the key signaling pathway activated by GLP-1 receptor agonists in intestinal epithelial cells and a typical experimental workflow for assessing their effects.
References
- 1. researchgate.net [researchgate.net]
- 2. Intestinal epithelium penetration of liraglutide via cholic acid pre-complexation and zein/rhamnolipids nanocomposite delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Glucagon-like peptide 1 (1–37) converts intestinal epithelial cells into insulin-producing cells - PMC [pmc.ncbi.nlm.nih.gov]
Comparative Transcriptomics of Semaglutide-Treated Versus Control Tissues: A Researcher's Guide
A Note on Terminology: This guide focuses on the comparative transcriptomics of tissues treated with Semaglutide, a GLP-1 receptor agonist. Initial searches for "Seglitide" indicate it is a somatostatin receptor 2 agonist with limited publicly available transcriptomic data. Given the context of metabolic disease research, it is likely that the intended subject was the widely studied Semaglutide. This guide proceeds under that assumption to provide a comprehensive and relevant resource.
This comparison guide provides an objective analysis of the transcriptomic changes induced by Semaglutide, a glucagon-like peptide-1 (GLP-1) receptor agonist used in the management of type 2 diabetes and obesity.[1] We will explore the molecular underpinnings of its therapeutic effects by examining differential gene expression in treated versus control tissues, supported by experimental data from recent studies. This guide is intended for researchers, scientists, and drug development professionals interested in the molecular mechanisms of Semaglutide and the application of comparative transcriptomics.
Mechanism of Action: GLP-1 Receptor Agonism
Semaglutide functions by mimicking the action of the native human GLP-1, a hormone that plays a crucial role in regulating blood sugar and appetite.[2] By binding to and activating the GLP-1 receptor, Semaglutide stimulates insulin secretion and suppresses glucagon release in a glucose-dependent manner.[2] Its effects extend beyond glycemic control, influencing appetite and food intake, which contributes to weight loss.[3] The downstream signaling pathways involve cyclic AMP (cAMP) and protein kinase A (PKA), leading to a cascade of intracellular events that modulate gene expression.
Data Presentation: Summary of Transcriptomic Changes
The following tables summarize the quantitative data from various preclinical studies investigating the effect of Semaglutide on gene expression in different tissues. These studies typically employ RNA sequencing (RNA-Seq) to compare the transcriptomes of Semaglutide-treated animals with control groups.
Table 1: Differentially Expressed Genes (DEGs) in Brown Adipose Tissue (BAT) of High-Fat, High-Fructose Diet-Fed Mice Treated with Semaglutide [4][5][6]
| Gene | Regulation | Fold Change (vs. Saline) | Putative Function |
| Cyp1a1 | Upregulated | 1.69 | Metabolism of xenobiotics and endogenous compounds |
| Hsd11b1 | Upregulated | 1.43 | Cortisol metabolism, insulin sensitivity |
| Atp1a3 | Upregulated | 4.00 | Ion transport, cellular excitability |
| Zbtb16 | Downregulated | Not specified | Transcription factor, adipogenesis |
| Ryr2 | Downregulated | Not specified | Calcium signaling |
Table 2: Differentially Expressed Genes (DEGs) in the Hippocampus of Diabetic Mice with Cognitive Impairment Treated with Semaglutide [7][8]
| Comparison | Total DEGs | Upregulated Genes | Downregulated Genes |
| T2DM vs. Control | 13,511 | 8,472 | 5,039 |
| Semaglutide vs. T2DM | 1,378 | 740 | 638 |
A key finding from this study was the suppression of Acyl-CoA oxidase 1 (ACOX1) by Semaglutide, which is activated during oxidative stress.[7]
Table 3: Differentially Expressed Genes (DEGs) in Non-Cardiomyocytes of Obese Mice Treated with Semaglutide [9]
| Gene | Regulation | Key Biological Process |
| Serpinh1 | Significantly Altered | Extracellular matrix organization, collagen synthesis |
| Pcolce | Significantly Altered | Extracellular matrix organization, collagen synthesis |
This single-cell transcriptomics study identified eight significant DEGs, with Serpinh1 and Pcolce being the most dramatically altered, suggesting a role for Semaglutide in mitigating cardiac fibrosis.[9]
Experimental Protocols
A robust comparative transcriptomics study is essential for elucidating the molecular effects of a therapeutic agent. Below is a detailed methodology for a typical RNA-Seq experiment designed to compare Semaglutide-treated and control tissues.
1. Animal Model and Treatment
-
Model: C57BL/6J mice are commonly used to induce obesity and type 2 diabetes through a high-fat diet (HFD).[10]
-
Acclimatization: Animals are acclimatized for at least one week before the start of the experiment.
-
Diet: A high-fat diet (e.g., 60% kcal from fat) is administered for a specified period (e.g., 12 weeks) to induce the desired phenotype. A control group is fed a normal chow diet.
-
Treatment Groups: HFD-fed mice are randomly assigned to a treatment group (subcutaneous Semaglutide) or a control group (vehicle, e.g., saline).
-
Dosing: Semaglutide is administered at a clinically relevant dose (e.g., 10 µg/kg) for a defined duration.
2. Tissue Collection and RNA Extraction
-
At the end of the treatment period, animals are euthanized, and target tissues (e.g., adipose tissue, liver, hippocampus) are rapidly dissected, snap-frozen in liquid nitrogen, and stored at -80°C.
-
Total RNA is extracted from the tissues using a suitable kit (e.g., RNeasy Kit, Qiagen) following the manufacturer's instructions.
-
RNA quality and quantity are assessed using a spectrophotometer (e.g., NanoDrop) and a bioanalyzer (e.g., Agilent 2100) to ensure high-quality RNA (RIN > 8) for sequencing.
3. Library Preparation and RNA Sequencing
-
mRNA is enriched from the total RNA using oligo(dT) magnetic beads.
-
The enriched mRNA is fragmented, and first-strand cDNA is synthesized using reverse transcriptase and random primers.
-
Second-strand cDNA is then synthesized, and the double-stranded cDNA is purified.
-
The cDNA fragments undergo end repair, A-tailing, and ligation of sequencing adapters.
-
The ligated fragments are amplified by PCR to create the final cDNA library.
-
The quality of the library is assessed, and it is quantified.
-
The prepared libraries are sequenced on a high-throughput sequencing platform (e.g., Illumina NovaSeq).
4. Bioinformatic Analysis
-
Quality Control: Raw sequencing reads are assessed for quality using tools like FastQC. Adapters and low-quality reads are trimmed.
-
Alignment: The clean reads are aligned to a reference genome (e.g., Mus musculus GRCm39) using an aligner such as STAR.
-
Quantification: The number of reads mapping to each gene is counted to generate a gene expression matrix.
-
Differential Expression Analysis: Statistical analysis (e.g., using DESeq2 or edgeR in R) is performed to identify genes that are significantly differentially expressed between the Semaglutide-treated and control groups. A false discovery rate (FDR) adjusted p-value (e.g., < 0.05) and a log2 fold change cut-off (e.g., > 1) are typically used to define DEGs.
-
Functional Enrichment Analysis: Gene Ontology (GO) and pathway analysis (e.g., KEGG, Reactome) are performed on the list of DEGs to identify enriched biological processes and signaling pathways affected by Semaglutide treatment.
5. Validation of Gene Expression
-
The expression of a subset of key DEGs is typically validated using a different technique, such as quantitative real-time PCR (RT-qPCR), to confirm the RNA-Seq results.[6]
Mandatory Visualization
The following diagrams illustrate the key signaling pathways modulated by Semaglutide and the experimental workflow for a comparative transcriptomics study.
Caption: Semaglutide signaling pathway.
Caption: Comparative transcriptomics workflow.
References
- 1. researchgate.net [researchgate.net]
- 2. Spotlight on the Mechanism of Action of Semaglutide - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Semaglutide lowers body weight in rodents via distributed neural pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Distinct effects of semaglutide and tirzepatide on metabolic and inflammatory gene expression in brown adipose tissue of mice fed a high-fat, high-fructose diet - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Frontiers | Distinct effects of semaglutide and tirzepatide on metabolic and inflammatory gene expression in brown adipose tissue of mice fed a high-fat, high-fructose diet [frontiersin.org]
- 6. Distinct effects of semaglutide and tirzepatide on metabolic and inflammatory gene expression in brown adipose tissue of mice fed a high-fat, high-fructose diet [pubmed.ncbi.nlm.nih.gov]
- 7. Transcriptomics and proteomics characterizing the antioxidant mechanisms of semaglutide in diabetic mice with cognitive impairment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. spandidos-publications.com [spandidos-publications.com]
- 9. Single-cell transcriptome reveals effects of semaglutide on non-cardiomyocytes of obese mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Proteomic analysis reveals semaglutide impacts lipogenic protein expression in epididymal adipose tissue of obese mice - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Essential Safety and Handling Protocols for Seglitide
Disclaimer: As of the date of this document, a specific Safety Data Sheet (SDS) for Seglitide is not publicly available. The following guidance is based on best practices for handling potent, non-volatile, peptide-based pharmaceutical compounds in a research and development setting. It is imperative to conduct a thorough risk assessment for your specific use case and to consult with your institution's Environmental Health and Safety (EHS) department.
This guide provides essential safety and logistical information for researchers, scientists, and drug development professionals handling this compound. It outlines personal protective equipment (PPE), operational procedures, and disposal plans to ensure a safe laboratory environment.
Personal Protective Equipment (PPE)
The selection of appropriate PPE is critical to minimize exposure during the handling of this compound. The following table summarizes the recommended PPE for various laboratory operations.
| Operation | Engineering Controls | Gloves | Eye/Face Protection | Respiratory Protection | Lab Coat/Gown |
| Handling Lyophilized Powder (weighing, aliquoting) | Chemical fume hood or ventilated balance enclosure recommended.[1] | Double-gloving with nitrile gloves is recommended. | Safety glasses with side shields or chemical splash goggles.[2][3] | An N95 respirator may be necessary if handling larger quantities or if there is a risk of aerosolization.[3] | Standard lab coat. |
| Reconstituting the Compound | Chemical fume hood or biosafety cabinet. | Nitrile gloves. | Safety glasses with side shields or chemical splash goggles.[2][3] | Generally not required if performed in a fume hood. | Standard lab coat. |
| Handling Solutions (pipetting, dilutions) | Standard laboratory bench. | Nitrile gloves.[2] | Safety glasses with side shields.[2] | Not required. | Standard lab coat.[3] |
| Large-Scale Operations or Potential for Splashing | Chemical fume hood. | Double-gloving with nitrile gloves. | Chemical splash goggles and a face shield.[2][3] | A respirator may be required based on a risk assessment. | Impervious gown or apron.[4] |
Operational and Disposal Plans
A clear, step-by-step plan for handling and disposing of this compound is essential for maintaining a safe laboratory.
Receiving and Storage
-
Inspection: Upon receipt, inspect the container for any damage or leaks.
-
Labeling: Ensure the container is clearly labeled with the compound name, concentration, date of receipt, and any relevant hazard warnings.[5]
-
Storage: Store this compound according to the manufacturer's recommendations, typically in a cool, dry, and dark place at sub-zero temperatures (e.g., -20°C or below) for lyophilized powder.[5] Reconstituted solutions should be stored at 4°C or lower and protected from repeated freeze-thaw cycles.[5]
Experimental Workflow: Safe Handling of this compound
The following diagram illustrates the general workflow for safely handling this compound in a laboratory setting.
Step-by-Step Handling Procedures
-
Preparation:
-
Work within a properly equipped laboratory with adequate ventilation.[5]
-
Don the appropriate PPE as outlined in the table above.
-
For handling the lyophilized powder, use a chemical fume hood or a ventilated balance enclosure to minimize inhalation exposure.[1]
-
Use high-purity water or a recommended buffer for reconstitution.[5]
-
-
In-Experiment Handling:
-
Spill Management:
-
In the event of a spill, alert personnel in the area.[1]
-
For small spills of a solution, absorb the liquid with an inert material and decontaminate the area.[6]
-
For spills of the powder, carefully sweep or vacuum the material, avoiding dust generation, and place it in a sealed container for disposal.[1]
-
Always wear appropriate PPE during spill cleanup.
-
Disposal Plan
-
Waste Segregation: All materials that have come into contact with this compound, including pipette tips, tubes, gloves, and absorbent materials, should be considered chemical waste.
-
Containerization: Collect all waste in a clearly labeled, sealed container.
-
Disposal: Dispose of the waste in accordance with your institution's and local regulations for chemical waste. Consult your EHS department for specific procedures. Responsible disposal is crucial to protect both researchers and the environment.[5]
References
- 1. dl.novachem.com.au [dl.novachem.com.au]
- 2. Personal Protective Equipment Requirements for Laboratories – Environmental Health and Safety [ehs.ncsu.edu]
- 3. Personal Protective Equipment (PPE) in the Laboratory: A Comprehensive Guide | Lab Manager [labmanager.com]
- 4. novonordiskmedical.com [novonordiskmedical.com]
- 5. maxedoutcompounds.com [maxedoutcompounds.com]
- 6. file.medchemexpress.com [file.medchemexpress.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
